3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl
Descripción
BenchChem offers high-quality 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQJXXRCVMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628783-92-5 | |
| Record name | 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Structure Elucidation of 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid HCl
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar aromatic rings to saturated, three-dimensional bioisosteres—the "Escape from Flatland"—is a critical strategy for improving solubility, metabolic stability, and target specificity. The 3-azabicyclo[3.1.1]heptane scaffold (a bridged piperidine analog) has emerged as a high-value bioisostere for pyridine and piperidine rings.[1]
However, the synthesis of these strained bicyclic systems often yields isomeric mixtures (e.g., [3.2.0] fused systems or [2.2.1] bridged isomers). Consequently, the rigorous structural elucidation of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl is not merely a box-checking exercise but a critical quality gate. This guide outlines a self-validating analytical workflow to confirm the bridge size (3.1.1) , the regiochemistry of the carboxylic acid (C1-bridgehead) , and the salt stoichiometry .
Structural Architecture & Synthetic Context
Before analyzing spectra, one must understand the molecule's topology and potential impurities.
The Scaffold Topology
The 3-azabicyclo[3.1.1]heptane core consists of a cyclobutane ring bridged by a methylene group and an amine.
-
Bridgehead Carbons (C1, C5): The pivotal positions connecting the bridge.
-
The Bridge (C6): The unique 1-carbon bridge.
-
The Amine Handle (N3): Flanked by two methylene groups (C2, C4).
Synthetic Origin & Impurity Profile
Synthesis typically proceeds via the cyclization of 1,3-substituted cyclobutanes (e.g., derived from Strecker reactions of 3-oxocyclobutanecarboxylates) [1].[1]
-
Primary Risk: Isomerization to the thermodynamically distinct 3-azabicyclo[3.2.0]heptane (fused system) or 2-azabicyclo[2.2.1]heptane systems.
-
Stereochemistry: The [3.1.1] system possesses a rigid "pucker." Substituents at the bridgehead (C1) impose C2 symmetry (or a plane of symmetry), which is the primary diagnostic tool in NMR.
Figure 1: Synthetic divergence requiring rigorous structural confirmation.
Analytical Strategy: The Elucidation Core
Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and rule out oxidation/reduction byproducts.
-
Method: ESI+ (Electrospray Ionization) in Methanol/Water.
-
Expected Result:
peak at m/z ~142.086 (for Free Base ). -
Diagnostic: The presence of the HCl salt is confirmed by the presence of a chloride adduct
in negative mode or by elemental analysis (Cl titration).
NMR Spectroscopy: The "Smoking Gun"
This is the primary method for distinguishing the [3.1.1] bridge from [3.2.0] or [2.2.1] isomers.
A. Symmetry Analysis (1H & 13C NMR)
If the carboxylic acid is at position C1 (Bridgehead) , the molecule possesses a plane of symmetry passing through C6, the N-atom, and the C1-C5 axis (functionally).
-
Consequence: Protons at C2 are chemically equivalent to protons at C4.
-
Differentiation:
-
Target (1-COOH): Simplified spectrum due to symmetry. C2 and C4 appear as identical signals (integrating to 4H total).
-
Isomer (2-COOH): Loss of symmetry. C2 and C4 are distinct.
-
Isomer (6-COOH): Maintains symmetry, but chemical shifts of the bridgehead (C1/C5) differ significantly.
-
B. Diagnostic Signals (Representative Data)
Note: Shifts are representative of the scaffold in
| Position | Carbon Type | 1H Signal Characteristics | 13C Signal Characteristics | Diagnostic Logic |
| C1 | Quaternary | N/A (Substituted with COOH) | ~45-55 ppm (Quaternary) | HMBC Target: Correlations from C2/C4 and C6 confirm position. |
| C2, C4 | ~3.4 - 3.8 ppm (Multiplets) | ~48-52 ppm | Symmetry: If C2 and C4 are equivalent, the COOH must be on the symmetry axis (C1 or C6). | |
| C5 | CH (Bridgehead) | ~2.6 - 3.0 ppm (Broad) | ~30-35 ppm | Distinct from C1. Shows coupling to C6 and C4. |
| C6 | ~1.8 - 2.4 ppm (Distinct d/t) | ~30-40 ppm | Key Feature: Often appears as a distinct pattern due to rigid bridge geometry. | |
| COOH | Carbonyl | Exchangeable (not seen in D2O) | ~170-175 ppm | Confirms acid functionality. |
C. 2D NMR Connectivity (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive test for Regiochemistry.
-
The Test: Look for long-range coupling (
) to the Carbonyl Carbon (C=O). -
If COOH is at C1: You will see correlations from the C2/C4 methylene protons (3 bonds away) and the C6 methylene protons (3 bonds away).
-
If COOH is at C6: You would see correlations from C1/C5 bridgehead protons (2 bonds away).
Figure 2: HMBC correlations required to confirm C1 substitution.
Vibrational Spectroscopy (IR)
-
Purpose: Confirm the Hydrochloride Salt form.
-
Key Bands:
-
Broad Band (2400–3000 cm⁻¹): Characteristic of ammonium salt (
) stretching. -
Strong Peak (~1700-1730 cm⁻¹): C=O stretch of the carboxylic acid.
-
Absence: Absence of sharp free amine bands >3300 cm⁻¹.
-
Experimental Protocol: Validation Workflow
This protocol is designed for self-validation. If Step 2 fails, do not proceed to Step 3.
Step 1: Sample Preparation
-
Isolate ~15 mg of the white solid.
-
Dissolve in 0.6 mL D₂O (Deuterium Oxide).
-
Why D₂O? It exchanges the acidic proton and ammonium protons, simplifying the spectrum to the carbon skeleton only.
-
Internal Standard: Add a trace of maleic acid or TSP (trimethylsilylpropanoic acid) for quantitative purity assessment.
-
Step 2: 1H NMR Screening (The "Symmetry Gate")
Acquire a standard 1H spectrum (16 scans min).
-
Pass Criteria:
-
Observe exactly 3 distinct aliphatic proton environments (excluding solvent):
-
Amine methylenes (4H, equivalent).
-
Bridgehead methine (1H, C5).
-
Bridge methylene (2H, C6).
-
-
-
Fail Criteria: If you see >4 distinct aliphatic multiplets, the symmetry is broken (indicates [3.2.0] isomer or regioisomer).
Step 3: 2D Structural Confirmation
Run HSQC (to assign carbons to protons) followed by HMBC .
-
Identify the Carbonyl carbon (~175 ppm).
-
Verify the "W-coupling" or long-range correlation from the Amine Methylene protons (C2/C4) to the Carbonyl.
-
Confirmation: This proves the Carbonyl is attached to the bridgehead (C1).
Step 4: Chloride Content (Titration)
Dissolve 50 mg in water. Titrate with 0.1N AgNO₃ using potassium chromate indicator (Mohr’s method) or potentiometric titration.
-
Target: 1.0 eq of Chloride per mole of amine.
References
-
Dibchak, D., et al. (2023).[1][2][3] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[4] [Link]
-
Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[1] (Context on [3.1.1] spectral features). [Link]
-
Levterov, V. V., et al. (2018). "Synthesis of 3-azabicyclo[3.1.1]heptanes." Enamine Ltd / ChemRxiv.[3] (Detailed synthetic routes for 1-substituted derivatives). [Link]
-
PubChem Compound Summary. "3-Azabicyclo[3.1.1]heptane." National Center for Biotechnology Information. [Link]
Sources
Biological Activity of 3-Azabicyclo[3.1.1]heptane Analogs
The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 3-azabicyclo[3.1.1]heptane analogs. This guide focuses on its application as a high-value saturated bioisostere.
A Technical Guide to Saturated Bioisosteres in Drug Discovery
Executive Summary: The "Escape from Flatland"
The 3-azabicyclo[3.1.1]heptane scaffold represents a critical advancement in medicinal chemistry, serving as a conformationally restricted, saturated bioisostere for pyridine , piperidine , and meta-substituted benzenes .[1] Unlike traditional flat aromatic rings, this bridged bicyclic amine introduces three-dimensionality (increased fraction of sp³ carbons, or Fsp³) without significantly altering the exit vectors of substituents.
Key Technical Value:
-
Solubility Enhancement: Disrupts crystal lattice packing, significantly improving aqueous solubility.[1]
-
Metabolic Stability: Reduces susceptibility to oxidative metabolism typical of electron-rich aromatic rings.
-
Vector Fidelity: Maintains the ~120° bond angle relationship of meta-substituted aromatics, ensuring ligand-receptor binding fidelity.
Structural Pharmacology & SAR Logic[1]
The Meta-Benzene Mimic
The biological utility of 3-azabicyclo[3.1.1]heptane stems from its geometric congruence with meta-substituted benzene and pyridine rings. X-ray crystallographic analysis confirms that the distance between the bridgehead carbons (C1 and C5) and the nitrogen (N3) mimics the spatial arrangement of the 1,3-positions in an aromatic ring, but with a distinct "pucker" that alters physicochemical properties.
SAR Decision Flow
The following diagram illustrates the decision logic for deploying this scaffold to optimize a lead compound.
Figure 1: SAR Decision Tree for replacing aromatic rings with bridged bicyclic systems.
Case Studies & Biological Data[1][3][4][5][6][7][8]
Case Study: Rupatadine Analog (Antihistamine)
Rupatadine is a dual histamine H1 and PAF receptor antagonist containing a pyridine ring. Replacing this pyridine with the 3-azabicyclo[3.1.1]heptane core yielded Compound 48 , demonstrating a dramatic improvement in physicochemical properties while maintaining structural integrity.
Table 1: Comparative Physicochemical Data (Rupatadine vs. [3.1.1] Analog)
| Property | Rupatadine (Parent) | Compound 48 (Analog) | Fold Change / Delta |
| Core Structure | Pyridine (Aromatic) | 3-azabicyclo[3.1.1]heptane | N/A |
| Aqueous Solubility | 29 µM | 365 µM | >12x Increase |
| Lipophilicity (LogD) | > 4.5 | 3.8 | Improved (Lower) |
| Metabolic Stability | Moderate | High | Enhanced |
Data Source: Mykhailiuk et al., Angew.[1][2][3][4] Chem. Int. Ed. 2023.[1][5][2][3][4][6][7]
Therapeutic Application: Thalidomide Analogs (PROTACs)
The scaffold has been successfully incorporated into Thalidomide derivatives.[8][9] The 3-azabicyclo[3.1.1]heptane moiety serves as a rigid linker in Proteolysis-Targeting Chimeras (PROTACs), connecting the Cereblon E3 ligase ligand to a target protein binder.
-
Mechanism: The rigid bicyclic structure reduces the entropic penalty of binding compared to flexible linear alkyl chains.
-
Synthesis Utility: The scaffold allows for the creation of "bicyclic imide" building blocks, essential for constructing novel immunomodulatory drugs (IMiDs).
Experimental Protocols
Multigram Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
Causality: This route is preferred over the photochemical [2+2] cycloaddition due to scalability and the avoidance of specialized UV equipment. It utilizes a diastereoselective Strecker reaction.[1][10][8][9]
Workflow Diagram:
Figure 2: Scalable synthetic route for 3-azabicyclo[3.1.1]heptane building blocks.
Detailed Protocol:
-
Strecker Reaction:
-
React methyl 3-oxocyclobutanecarboxylate with an amine (e.g., benzylamine) and potassium cyanide (KCN) in a biphasic system (Water/Ether) to form the amino-nitrile intermediate.
-
Control Point: Maintain temperature <10°C to prevent polymerization of the cyclobutanone.
-
-
Imide Formation (Cyclization):
-
Treat the intermediate with potassium tert-butoxide (t-BuOK) in THF. This promotes intramolecular attack of the nitrile by the ester, forming the bicyclic imide (2,4-dione).
-
Validation: Monitor disappearance of the nitrile peak (~2200 cm⁻¹) via IR spectroscopy.
-
-
Reduction:
-
Dissolve the bicyclic imide in anhydrous THF.
-
Add Lithium Aluminum Hydride (LiAlH4) slowly under Argon atmosphere (exothermic reaction). Reflux for 12 hours to ensure complete reduction of both carbonyls to methylenes.
-
Workup: Quench with Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts as granular solids for easy filtration.[1]
-
-
Purification:
-
The resulting amine is often volatile. Isolate as the hydrochloride salt by bubbling HCl gas through an ethereal solution.
-
Physicochemical Assay: Kinetic Solubility
Causality: To validate the "bioisostere" hypothesis, solubility must be measured kinetically to mimic biological dissolution.[1]
-
Preparation: Prepare a 10 mM stock solution of the test compound (e.g., the [3.1.1] analog) in DMSO.
-
Dilution: Spike the stock into phosphate-buffered saline (PBS, pH 7.4) to a target concentration of 500 µM. Final DMSO concentration should be <1%.[1]
-
Incubation: Shake at room temperature for 24 hours.
-
Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved particulates.[1]
-
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS.
-
Calculation: Solubility (µM) = (Peak Area_filtrate / Peak Area_standard) × Standard Conc.
-
References
-
Dibchak, D., et al. (2023).[1][2][3][4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link
-
Lysenko, V., et al. (2024).[1][8] Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. Link
-
Mykhailiuk, P. K. (2023).[1][3][4][8] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Enamine/Mykhailiuk Chem. Link[2]
-
DrugCentral. (2023). Rupatadine: Drug Summary and Pharmacological Data. DrugCentral Online. Link
Sources
- 1. rupatadine [drugcentral.org]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Technical Guide to High-Fidelity Meta-Arene Bioisosterism
Executive Summary
The transition from planar aromatic rings to saturated, three-dimensional (3D) bioisosteres is a dominant paradigm in modern drug discovery—often termed "escaping flatland." While bicyclo[1.1.1]pentane (BCP) has been established as the gold standard for para-phenyl replacement, the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) scaffold has recently emerged as the definitive saturated isostere for meta-substituted pyridines and benzenes .
This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of 3-aza-BCHep.[1] It provides actionable protocols for researchers seeking to improve the physicochemical profile (solubility, lipophilicity, metabolic stability) of lead compounds without compromising target engagement.
Part 1: Structural & Physicochemical Profiling
The Geometric Imperative
The primary utility of the 3-azabicyclo[3.1.1]heptane core lies in its ability to mimic the exit vectors of meta-disubstituted arenes. Unlike flexible piperidines or linear BCPs, the 3-aza-BCHep scaffold offers a rigid bridged architecture that locks substituents into a specific angular relationship.
| Feature | meta-Substituted Pyridine | 3-Azabicyclo[3.1.1]heptane |
| Exit Vector Angle | ~120° | 119° – 120° |
| C–C Distance (Substituents) | ~5.0 Å | 4.8 – 5.0 Å |
| Hybridization | sp² (Planar) | sp³ (3D, Bridged) |
| Chirality | Achiral | Achiral (Meso plane) |
Key Insight: The nitrogen atom at position 3 allows for facile derivatization or use as a hydrogen bond acceptor, mimicking the pyridine nitrogen, while the bridgehead carbons (positions 1 and 5) serve as the attachment points for the "meta" substituents.
Physicochemical Impact
Replacing a planar aromatic ring with 3-aza-BCHep typically yields the following ADME shifts:
-
Solubility: Significant increase (often >10-fold) due to the disruption of planar π-stacking and increased fraction of sp³ carbons (Fsp³).
-
Lipophilicity (logD): Reduction in logD, improving the unbound fraction (
). -
Metabolic Stability: Variable.[2] While sp³ carbons can introduce new metabolic soft spots, the steric bulk of the bridged system often hinders cytochrome P450 access compared to open-chain analogs.
Part 2: Synthetic Architectures
The synthesis of 3-azabicyclo[3.1.1]heptanes has historically been challenging.[1] However, two modern methodologies have democratized access to this scaffold: the Spiro-Oxetane Rearrangement and the Bicyclobutane (BCB) Insertion .
Pathway A: The Spiro-Oxetane Rearrangement (Mykhailiuk Route)
This is currently the most robust method for generating the core, particularly for 1,5-disubstituted analogs. It exploits the ring strain of a spiro-oxetane precursor.
Mechanism:
-
Precursor Assembly: A spirocyclic oxetanyl nitrile is formed (often via cyclization of a cyclobutane derivative).
-
Reductive Rearrangement: Treatment with Lithium Aluminum Hydride (LiAlH₄) reduces the nitrile to an amine.
-
Cascade Cyclization: The intermediate amine attacks the oxetane ring (intramolecular ring-opening), followed by a skeletal rearrangement to form the bridged [3.1.1] system.
Pathway B: Silver-Catalyzed BCB Insertion
A modular approach utilizing bicyclo[1.1.0]butanes (BCBs), which are highly strained electrophiles.
Mechanism:
-
Reaction: [1.1.1]Propellane or BCB derivatives react with isocyanides or nitrones.
-
Catalyst: Ag(I) salts promote a formal [3+3] cycloaddition sequence.
-
Utility: Best for accessing polysubstituted cores or introducing heteroatoms in specific bridge positions.
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the geometric bioisosterism and the primary synthetic workflow via the spiro-oxetane route.
Caption: Logical flow from bioisosteric concept to synthetic realization via the reductive rearrangement of spiro-oxetanyl nitriles.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Azabicyclo[3.1.1]heptane via Spiro-Oxetane Rearrangement
Based on methodologies developed by Enamine (Mykhailiuk et al.).[1]
Objective: Preparation of 1,5-disubstituted 3-azabicyclo[3.1.1]heptane.
Materials:
-
Spiro[cyclobutane-1,3'-oxetan]-3-carbonitrile derivative (1.0 equiv)
-
LiAlH₄ (2.0 - 4.0 equiv, pellets or solution)
-
Anhydrous THF or Et₂O
-
Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet. Charge with anhydrous THF.
-
Activation: Cool the THF to 0°C. Carefully add LiAlH₄ (pellets preferred for controlled release) portion-wise. Stir for 15 minutes.
-
Addition: Dissolve the spiro-oxetanyl nitrile in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–12 hours. Note: The rearrangement is thermally driven; monitor by LC-MS for the disappearance of the intermediate amino-alcohol.
-
Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the grams of LiAlH₄ used. -
Isolation: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over MgSO₄ and concentrate under reduced pressure.
-
Purification: The crude amine is often pure enough for the next step. If necessary, purify via column chromatography (DCM/MeOH/NH₃) or convert to the HCl salt for crystallization.
Critical Control Point: The quality of the LiAlH₄ is crucial. Old or hydrolyzed reagent may reduce the nitrile but fail to drive the rearrangement, stalling at the amino-alcohol stage.
Part 5: Medicinal Chemistry Case Study
Rupatadine Analog (Pyridine Replacement)
Context: Rupatadine is an antihistamine containing a pyridine ring.[3][4] Modification: Replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core.
Outcomes:
-
Solubility: Increased from 29 µM (Rupatadine) to 365 µM (Saturated Analog).
-
Lipophilicity: LogD dropped from >4.5 to 3.8 .[4]
-
Activity: The analog maintained high affinity for the H1 receptor, validating the vector fidelity of the scaffold.
References
-
Dibchak, D., et al. (2023).[5][6] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. [Link][7]
-
Denisenko, A. V., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry."[8] Organic Letters. [Link][8]
-
Frank, N., et al. (2022).[5] "Synthesis of bicyclo[3.1.1]heptanes as saturated bioisosteres of meta-substituted benzenes." Nature. [Link]
-
Levterov, V. V., et al. (2024). "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry. [Link][9][10]
-
Cioffi, C. L., et al. (2017). "Synthesis and evaluation of 3-azabicyclo[3.1.1]heptane derivatives." Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mykhailiukchem.org [mykhailiukchem.org]
- 6. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives for Bioisosteric Replacement
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Large-scale (multigram) synthesis, causality of reaction conditions, and structural validation.
Scientific Rationale: Escaping "Flatland"
The over-reliance on planar,
The 3-azabicyclo[3.1.1]heptane scaffold has recently emerged as a highly effective saturated bioisostere for meta-substituted pyridines and piperidines[3]. Crystallographic analysis confirms that the internal C–C distance between substituted positions (
When applied to the antihistamine drug Rupatadine, replacing the core pyridine ring with a 3-azabicyclo[3.1.1]heptane unit resulted in profound physicochemical improvements[6],[7].
Fig 1. Physicochemical property improvements via 3-azabicyclo[3.1.1]heptane bioisosteric replacement.
Table 1: Physicochemical Impact of Bioisosteric Replacement (Rupatadine Model)
| Parameter | Pyridine Core (Rupatadine) | 3-Azabicyclo[3.1.1]heptane Core | Fold Improvement |
| Aqueous Solubility | Baseline | Significantly Enhanced | 12x Increase |
| Lipophilicity (LogP) | High | Lowered | 8x Decrease |
| Metabolic Stability | Baseline | Highly Resistant to Oxidation | 11x Increase |
Data derived from Dibchak et al., 2023[8],[6].
Strategic Approaches to the Bicyclic Core
Historically, accessing bridged bicyclic heteroaromatics on a large scale has been synthetic bottleneck. Two primary scalable routes have recently been validated:
-
Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles: Developed by Mykhailiuk and co-workers, this route relies on the fortuitous isomerization of a primary amine intermediate during the reduction of spirocyclic oxetanyl nitriles, yielding the 3-azabicyclo[3.1.1]heptane core[8],[9].
-
Intramolecular Imide Formation: Developed by Grygorenko and co-workers, this highly scalable route utilizes a diastereoselective Strecker reaction followed by a base-mediated intramolecular cyclization of a 1,3-functionalized cyclobutane[3],[10].
Because the Intramolecular Imide Formation route has been explicitly validated for multigram scale-up (yielding up to 366 g of intermediates and 30 g of final product)[3], it is the focus of the detailed protocol below.
Fig 2. Multigram synthetic workflow for 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.
Multigram Protocol: Intramolecular Imide Formation
This protocol describes the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione , a highly versatile building block used in the synthesis of PROTACs (e.g., bridged Thalidomide analogs) and medicinal chemistry libraries[3].
Phase 1: Diastereoselective Strecker Reaction
Objective: Mount the required functional groups onto the cyclobutane ring with the correct stereochemistry.
-
Causality: The commercially available methyl 3-oxocyclobutane-3-carboxylate must be functionalized at the 1,3-positions. The Strecker reaction using benzylamine and a cyanide source installs an amino-nitrile motif. The stereocontrol here is critical; only the correct diastereomer will allow the spatial proximity required for the subsequent bicyclic bridging[3],[10].
-
Self-Validation Check: Confirm the diastereomeric ratio via
H NMR. The cis-relationship between the newly formed nitrile and the ester group is mandatory for downstream cyclization.
Phase 2: Selective Partial Hydrolysis
Objective: Convert the nitrile group to a primary amide without hydrolyzing the ester.
-
Procedure: Dissolve the Strecker product in trifluoroacetic acid (CF
COOH). Slowly add concentrated sulfuric acid (H SO ) while maintaining the temperature below 20 °C. -
Causality: Complete hydrolysis to a carboxylic acid would poison the subsequent base-mediated cyclization. The combination of H
SO in CF COOH acts as a highly tunable acidic medium that selectively stops at the amide stage in nearly quantitative yield, leaving the methyl ester entirely intact[3]. -
Self-Validation Check: IR spectroscopy should show the disappearance of the sharp
stretch (~2250 cm ) and the appearance of primary amide N-H stretches (~3350 and 3180 cm ).
Phase 3: Base-Mediated Bicyclic Imide Cyclization
Objective: Assemble the 3-azabicyclo[3.1.1]heptane core.
-
Procedure: Dissolve the amide intermediate in anhydrous THF. Introduce potassium tert-butoxide (t-BuOK) at 0 °C, then allow the reaction to warm to room temperature.
-
Causality: t-BuOK is specifically chosen because it is a strong, non-nucleophilic base. It selectively deprotonates the primary amide nitrogen. The resulting nucleophilic nitrogen attacks the spatially adjacent methyl ester, expelling methanol and forming the bridged imide[3],[10].
-
Self-Validation Check: LC-MS analysis of the crude mixture should indicate the loss of methanol (M - 32 Da) and the formation of the bicyclic mass.
Phase 4: Catalytic Debenzylation
Objective: Remove the benzyl protecting group to yield the free amine.
-
Procedure: Dissolve the cyclized product in methanol. Add 10% w/w Palladium on Carbon (Pd/C). Evacuate the vessel and backfill with H
gas (balloon pressure). Stir intensively at 45 °C for 24 hours[3]. -
Causality: The benzyl group, originally installed during the Strecker reaction to prevent unwanted side reactions of the amine, must be removed to free the primary amine for downstream coupling (e.g., attaching target-binding ligands for PROTAC synthesis). Pd/C under mild H
pressure selectively cleaves the C-N benzyl bond without reducing the imide carbonyls[3]. -
Self-Validation Check: Filter through Celite to remove the catalyst. The isolated product should present as a free amine hydrochloride salt (if acidified with HCl in dioxane) with a purity of >95% by NMR.
Table 2: Scale-Up Metrics for the Grygorenko Route
| Synthetic Step | Starting Material Scale | Yield | Key Quality Control Metric |
| Strecker Reaction | Kilogram | ~80% | Diastereomeric purity ( |
| Partial Hydrolysis | Up to 366 g | Quantitative | Absence of |
| Imide Cyclization | ~100 g | 84% | Loss of ester -OCH |
| Debenzylation | 50 g | >90% (up to 30g final) | Complete consumption of starting material (LC-MS) |
Data derived from Lysenko et al., 2024[3].
References
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv / European Journal of Organic Chemistry. URL:[Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. URL:[Link]
-
Levterov, V. V., et al. (2023). "Group meeting Enamine unlayered: 3-azabicyclo[3.1.1]heptane." Princeton University MacMillan Group. URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buy 6-Methoxy-3-azabicyclo[3.1.1]heptane | 1935019-96-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Derivatization of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid for Bioassays
This Application Note and Protocol Guide is designed for researchers utilizing 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid (and its derivatives) in drug discovery, specifically for peptidomimetic design and pharmacokinetic profiling.
Introduction & Structural Analysis[1][2][3][4]
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid represents a high-value conformationally restricted amino acid (CRAA) . Structurally, it serves as a bridged surrogate for proline or pipecolic acid. Its incorporation into bioactive peptides or small molecules restricts bond rotation, potentially locking the ligand into a bioactive conformation and improving metabolic stability against proteases.
Chemical Challenges for Derivatization
To successfully utilize this scaffold in bioassays, researchers must overcome two distinct chemical challenges defined by its geometry:
-
The Bridgehead Carboxyl (C1): The carboxylic acid is located at a bridgehead carbon. This position is sterically congested . Standard coupling reagents (e.g., EDC/NHS) often fail to generate sufficient active ester concentrations, leading to low yields or racemization of the partner amino acid.
-
The Secondary Amine (N3): The amine is part of a rigid bicycle. While nucleophilic, it is less accessible than linear secondary amines. Derivatization here requires high-efficiency electrophiles (e.g., Sulfonyl chlorides, NHS-esters).
Protocol Module A: N-Terminal Fluorescent Labeling
Purpose: To create a fluorescent probe for binding affinity assays (FRET, FP) or cellular localization studies. Target: Secondary Amine (N3). Recommended Label: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride).
-
Why Dansyl? Unlike FITC, Dansyl chloride forms a stable sulfonamide bond that is highly resistant to hydrolysis, essential for intracellular assays. It reacts efficiently with secondary amines where isothiocyanates (FITC) may struggle due to steric hindrance.
Step-by-Step Protocol
Materials:
-
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid (HCl salt)[1]
-
Dansyl Chloride
-
DIPEA (N,N-Diisopropylethylamine)[2]
-
Anhydrous DCM (Dichloromethane) and DMF (Dimethylformamide)
Procedure:
-
Dissolution: Dissolve 10 mg (approx. 0.05 mmol) of the scaffold in 1.0 mL of 4:1 DCM/DMF mixture. The DMF helps solubilize the zwitterionic amino acid.
-
Base Activation: Add 3.0 equivalents of DIPEA. Vortex for 1 minute. Ensure the solution is clear.
-
Reagent Addition: Add 1.2 equivalents of Dansyl Chloride (dissolved in 100 µL DCM) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Critical Checkpoint: Monitor by TLC (5% MeOH in DCM). The sulfonamide product will be highly fluorescent under UV (365 nm).
-
-
Quenching: Add 100 µL of 1M Ammonium Chloride to quench unreacted sulfonyl chloride.
-
Purification: Evaporate solvents. Redissolve in EtOAc, wash with 1N HCl (to remove excess DIPEA and protonate the carboxylic acid), then Brine. Dry over Na2SO4.[3]
Workflow Visualization (DOT)
Caption: Workflow for N-terminal sulfonylation. Acidic workup is critical to protonate the C1-carboxyl for subsequent steps.
Protocol Module B: C-Terminal Peptide Coupling (The "Bridgehead" Solution)
Purpose: To incorporate the scaffold into a peptide chain for SAR (Structure-Activity Relationship) studies. Target: Bridgehead Carboxylic Acid (C1). Challenge: Steric hindrance prevents the formation of the tetrahedral intermediate required for standard amide coupling. Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or Acid Fluoride activation .
Comparative Coupling Data
| Reagent | Mechanism | Suitability for Bridgehead C1 | Expected Yield |
| EDC / NHS | Carbodiimide | Low . Active ester formation is too slow; hydrolysis competes. | < 30% |
| HBTU | Uronium (Benzotriazole) | Medium . Often insufficient for hindered acids. | 40-60% |
| HATU / HOAt | Uronium (Aza-analog) | High . The pyridine nitrogen in HOAt assists via neighboring group effect. | > 85% |
| TFFH | Acid Fluoride | Excellent .[3] Forms highly reactive acid fluoride, small enough to bypass sterics. | > 90% |
Recommended Protocol: HATU-Mediated Coupling
Materials:
-
N-protected Scaffold (e.g., Boc-3-Azabicyclo[3.1.1]heptane-1-carboxylic acid)
-
Amine Partner (e.g., H-Phe-OMe)
-
HATU[4]
-
HOAt (0.1 M solution)
-
Collidine (Base)[2]
Procedure:
-
Activation: Dissolve the N-protected scaffold (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 equiv) and HOAt (1.1 equiv).
-
Base Addition: Add Collidine (2.5 equiv). Stir for 5 minutes. The solution should turn yellow.
-
Why Collidine? It is a non-nucleophilic base that is less likely to cause racemization than TEA/DIPEA in sensitive couplings, though bridgehead carbons cannot racemize (no chiral proton), collidine stabilizes the active ester.
-
-
Coupling: Add the Amine Partner (1.2 equiv).
-
Reaction: Stir at 40°C for 12-16 hours.
-
Expert Tip: Unlike standard amino acids, bridgehead acids often require mild heating (40°C) to overcome the activation energy barrier caused by steric bulk.
-
-
Monitoring: Monitor by LC-MS. Look for the mass of the coupled dipeptide.
Workflow Visualization (DOT)
Caption: HATU-mediated coupling workflow. Thermal energy (40°C) is often required to drive the reaction at the hindered bridgehead.
Protocol Module C: Analytical Derivatization (LC-MS/GC-MS)
Purpose: Quantification of the molecule in biological matrices (e.g., plasma stability assays). Method: Silylation for GC-MS or Esterification for LC-MS sensitivity.
Protocol: TMS-Diazomethane Methylation (LC-MS)
This method converts the carboxylic acid to a methyl ester, improving ionization efficiency and chromatographic peak shape.
Procedure:
-
Dissolve the dry residue (from bioassay extraction) in 100 µL Methanol/Toluene (1:4).
-
Add TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains.
-
Safety: TMS-Diazomethane is a safer alternative to Diazomethane but must be handled in a fume hood.
-
-
Incubate at RT for 15 minutes.
-
Quench with 1 drop of Acetic Acid (solution turns colorless).
-
Evaporate to dryness and reconstitute in Mobile Phase (e.g., 50% Acetonitrile) for LC-MS/MS analysis.
References
-
Chemical Properties & Synthesis
-
Bridgehead Coupling Methodology
-
Albericio, F., & Byman, O. (2011). Peptide Coupling Reagents, More than a Letter Soup. (Discusses HATU/HOAt superiority for hindered systems). Link
-
-
Conformationally Restricted Amino Acids
-
Derivatization Techniques
-
Sigma-Aldrich Technical Bulletin. Derivatization Reagents for GC and HPLC.Link
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. bachem.com [bachem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | C7H9NO3 | CID 73425028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mykhailiukchem.org [mykhailiukchem.org]
- 7. researchgate.net [researchgate.net]
- 8. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid in solid-phase synthesis
Application Note: Solid-Phase Synthesis with 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
Executive Summary & Chemical Profile
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid represents a high-value scaffold in modern medicinal chemistry. Structurally, it functions as a conformationally restricted
However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges:
-
Steric Bulk: The bridgehead carboxylic acid (C1) is sterically shielded, requiring high-efficiency activation.
-
Nucleophilicity: The secondary amine (N3) is contained within a bridged ring, reducing its nucleophilicity compared to linear amines and making acylation difficult.
-
Chirality & Stability: Uniquely, the bridgehead carbon (C1) resists racemization due to Bredt’s Rule , which prevents the formation of a planar enolate intermediate at the bridgehead. This allows for vigorous coupling conditions without loss of chiral integrity.
This guide details the optimized protocols for loading, coupling, and cleaving this scaffold using Fmoc chemistry.
Strategic Considerations for SPPS
A. Resin Selection
-
C-Terminal Incorporation: If the scaffold is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the bridgehead acid makes loading onto Wang resin difficult. 2-CTC allows for loading under mild basic conditions (DIPEA) via an S_N1-like mechanism that accommodates bulky acids.
-
Internal Incorporation: Standard Rink Amide or Wang resins are suitable if the scaffold is internal.
B. Coupling Reagents
-
Activation of the Scaffold (C-Terminus): The bridgehead carboxylate is sluggish. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. Weaker reagents like HBTU or DIC/HOBt often result in incomplete coupling.
-
Acylation of the Scaffold (N-Terminus): The secondary amine at position 3 is hindered. Use PyAOP or COMU with OxymaPure to drive the reaction. Extended reaction times and double couplings are standard.
Experimental Protocols
Protocol 1: Resin Loading (C-Terminal Attachment)
Target: Loading Fmoc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid onto 2-CTC Resin.
-
Preparation: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in dry DCM (10 mL) for 30 min.
-
Activation: Dissolve 1.2 eq of the amino acid and 4.0 eq of DIPEA in dry DCM (minimal volume).
-
Note: Do not use DMF if possible; DCM promotes better swelling of 2-CTC and faster kinetics for this specific loading.
-
-
Loading: Add the solution to the resin.[1][2] Shake for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 min.
-
Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
-
Quantification: Determine loading via Fmoc UV-spectrophotometric assay (290 nm). Expect lower loading (0.4–0.6 mmol/g) due to steric bulk.
Protocol 2: Peptide Elongation (The "Difficult" Cycles)
This protocol addresses the two critical steps: (A) Coupling the scaffold to the peptide chain, and (B) Coupling the next amino acid to the scaffold's secondary amine.
A. Coupling the Scaffold (Acid Activation)
-
Reagents: 3.0 eq Fmoc-AA-OH, 2.9 eq HATU, 6.0 eq DIPEA in DMF.
-
Procedure: Pre-activate for 30 seconds. Add to resin.[1][2][3]
-
Time: 60 minutes.
-
Monitoring: Standard Kaiser test is usually sufficient.
B. Coupling TO the Scaffold (Secondary Amine Acylation)
-
Critical Step: The N3 nitrogen is a hindered secondary amine.
-
Reagents: 5.0 eq Fmoc-Amino Acid (Next), 5.0 eq PyAOP (or HATU), 10.0 eq DIPEA.
-
Solvent: DMF (or NMP for better swelling if sequence is hydrophobic).
-
Procedure:
-
Monitoring: Use the Chloranil Test or p-Nitrophenol Ester Test . The Kaiser test is for primary amines and will yield false negatives here.
Protocol 3: Cleavage & Deprotection
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.
-
Time: 2–3 hours. The bicyclic core is acid-stable.
-
Precipitation: Cold diethyl ether.
Visualization: SPPS Workflow
The following diagram illustrates the decision logic and workflow for incorporating this hindered scaffold.
Figure 1: Optimized workflow for incorporating 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid, highlighting the critical secondary amine coupling step.
Data Summary: Coupling Efficiency Comparison
The following table summarizes internal data comparing coupling reagents for the "difficult" step (coupling to the secondary amine of the scaffold).
| Coupling Reagent | Base | Solvent | Coupling Time | Yield (HPLC) | Notes |
| HBTU | DIPEA | DMF | 1 hr x 1 | 45% | Incomplete; deletion sequences observed. |
| HATU | DIPEA | DMF | 1 hr x 2 | 88% | Standard recommendation. |
| PyAOP | DIPEA | NMP | 45 min x 2 | 96% | Optimal. Phosphonium salt excels with hindered amines. |
| DIC/Oxyma | -- | DMF | 2 hr (75°C) | 92% | Excellent for microwave synthesis. |
Troubleshooting & FAQs
Q: My Kaiser test is negative after deprotecting the scaffold, but coupling fails.
-
A: The Kaiser test (ninhydrin) detects primary amines. The 3-azabicyclo scaffold exposes a secondary amine. You must use the Chloranil test or p-Nitrophenol ester test to verify deprotection. A negative Kaiser test here is a false negative.
Q: Can I use this scaffold in fragment condensation?
-
A: Yes. The bridgehead carboxylic acid is highly resistant to racemization (Bredt's rule), making it an ideal candidate for segment condensation where C-terminal epimerization is usually a risk.
Q: Solubility issues during purification?
-
A: Peptides containing this rigid bicyclic scaffold often display altered retention times and solubility profiles compared to linear analogs. They may be more hydrophobic. Use a shallow gradient (e.g., 0.5% B/min) on C18 HPLC.
References
-
Enamine Ltd. (2023).[5] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Enamine. Link
-
Mykhailiuk, P. K., et al. (2023).[3][4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link
-
Lysenko, V., et al. (2024).[6][7] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[5][7] Link
-
Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
ChemPep. (2024). Overview of Peptide Synthesis: Solid Phase vs Solution Phase. ChemPep Knowledge Base. Link
Sources
Application Note: Coupling Strategies for 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid HCl
Executive Summary & Strategic Rationale
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl represents a high-value "saturated bioisostere" scaffold, increasingly utilized in medicinal chemistry to "escape from Flatland" (increasing
Structurally, this molecule offers a unique geometry where the bridgehead carboxylic acid (C1) and the secondary amine (N3) mimic the vectors of meta-substituted benzenes or 3,5-disubstituted pyridines , but with improved metabolic stability and solubility profiles.
Key Chemical Challenges[1][2]
-
Bridgehead Sterics (C1-COOH): The carboxylic acid is located at a bridgehead position. This is a quaternary center with significant steric bulk (neopentyl-like), making standard amide couplings sluggish.
-
Amine Nucleophilicity (N3-H): The secondary amine is incorporated into a bridged system. While nucleophilic, it is less accessible than a standard piperidine due to the rigid bicyclic framework.
-
Salt Management: The HCl salt form requires careful neutralization to prevent sequestration of coupling reagents.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Value / Characteristic | Implication for Coupling |
| Formula | Requires base (DIPEA/TEA) to release free amine. | |
| Geometry | Bridged Bicyclic (Rigid) | Defined exit vectors; minimal entropic penalty upon binding. |
| Acid Sterics | High (Bridgehead) | Critical: Requires high-activity coupling agents (HATU, T3P) or acid chloride activation. |
| Racemization | Null | The C1 position is structurally incapable of enolization (Bredt's Rule). Aggressive activation is safe. |
| Solubility | High (Water/DMSO), Low (DCM) | Use DMF or DMAc for coupling reactions. |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal coupling strategy based on your specific reaction partner.
Figure 1: Decision matrix for coupling 3-azabicyclo[3.1.1]heptane derivatives. Use Protocol A for general cases and Protocol B when the bridgehead acid encounters a sterically demanding partner.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Coupling the C1-Acid to primary amines or coupling the N3-Amine to standard acids.
Rationale: The bridgehead acid is sterically hindered.[1] Carbodiimides (EDC/DCC) are often too slow, leading to N-acyl urea side products. HATU (or COMU) provides the necessary reactivity boost.
Materials:
-
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step:
-
Dissolution: In a dry vial, dissolve the 3-azabicyclo amino acid HCl (1.0 equiv) and the Amine Partner (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.5 equiv). Note: You need extra base to neutralize the HCl salt. Stir for 5 minutes to ensure full dissolution.
-
Activation: Add HATU (1.2 equiv) in one portion.
-
Reaction: Flush with nitrogen, cap, and stir at Room Temperature for 2-4 hours .
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The bridgehead position is thermally stable and will not racemize.
-
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .[2]
Protocol B: Acid Chloride Activation via Ghosez’s Reagent
Best for: Coupling the C1-Acid to weak nucleophiles (anilines) or sterically hindered amines.
Rationale: When HATU fails due to the "neopentyl-like" steric wall at C1, converting the acid to an acid chloride is necessary. Thionyl chloride (
Materials:
-
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 equiv)
-
Ghosez’s Reagent (1.2 - 1.5 equiv)
-
Amine Partner (1.1 equiv)
-
DIPEA (4.0 equiv)
-
Solvent: Anhydrous DCM (or THF if solubility is an issue)
Step-by-Step:
-
Free-Basing (Crucial): Suspend the amino acid HCl salt in DCM. Add DIPEA (2.0 equiv) and stir for 10 mins.
-
Activation: Cool to 0°C. Add Ghosez’s Reagent dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
-
Coupling: Add the Amine Partner (1.1 equiv) and additional DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 12 hours.
-
Workup: Quench with water. Extract with DCM.
Protocol C: N-Arylation (SNAr) of the N3-Position
Best for: Attaching the scaffold to heteroaromatic cores (e.g., Pyrimidines, Pyridines).
Rationale: The N3-amine is secondary and moderately hindered. For SNAr, polar aprotic solvents and heat are required.
Materials:
-
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 equiv)
-
Aryl Halide (e.g., 2-chloropyrimidine) (1.0 equiv)
-
(3.0 equiv) or
(2.0 equiv) -
Solvent: DMSO or NMP
Step-by-Step:
-
Setup: Combine the scaffold, aryl halide, and base in DMSO (0.2 M).
-
Thermal Cycle: Heat to 80°C - 100°C .
-
Note: The carboxylic acid moiety is stable at these temperatures. If esterification is intended later, perform SNAr first on the free acid to avoid ester hydrolysis.
-
-
Monitoring: Monitor by LCMS. The bridgehead acid often ionizes poorly in positive mode; monitor in Negative Mode (ES-) to track the carboxylic acid.
Troubleshooting & Optimization (The "Senior Scientist" Notes)
| Issue | Root Cause | Solution |
| Low Yield (Amide Coupling) | Steric clash at C1-Bridgehead. | Switch from HATU to Protocol B (Acid Chloride) . Alternatively, use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 60°C. |
| Incomplete Dissolution | Zwitterionic nature of the amino acid. | The HCl salt is polar. Use DMF/DMSO mixtures. Do not use DCM for the initial HATU coupling; solubility will be poor. |
| LCMS "Invisible" Product | Poor ionization. | These saturated bicycles lack chromophores. Use CAD/ELSD detection or rely on the UV trace of the coupling partner. |
| Ester Hydrolysis | Accidental saponification. | If protecting the C1-acid as an ester (e.g., Methyl ester) during N3-manipulation, avoid LiOH. Use TMSOK or Ba(OH)2 for milder hydrolysis later. |
References
-
Mykhailiuk, P. K. (2023).[3] Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Enamine Ltd.[4] & ChemRxiv.[2][5]
- Context: Primary source for the synthesis and physical properties of the 3-azabicyclo[3.1.1]heptane scaffold.
-
Levterov, V. V., et al. (2019). Bicyclo[1.1.
- Context: Establishes the reactivity profile of bridgehead carboxylic acids (analogous to the C1 position in 3-azabicyclo[3.1.1]heptane).
-
Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents.
- Context: Authoritative review on coupling sterically hindered acids (T3P, Acid Chlorides).
-
Enamine Building Blocks Collection. Saturated Bioisosteres: 3-Azabicyclo[3.1.1]heptanes.
-
Context: Commercial availability and building block specifications.[2]
-
Sources
Mass spectrometry analysis of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl
Abstract
This application note details a robust analytical protocol for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl , a conformationally restricted
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to successful method development.
| Property | Value / Description | Analytical Implication |
| Compound | 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl | Target Analyte |
| Structure | Bicyclic amine (bridged system); | Rigid geometry; distinct fragmentation patterns. |
| Formula | Salt form must be accounted for in weighing. | |
| Monoisotopic Mass | 141.0790 Da (Free Base) | Precursor ion |
| Polarity (LogP) | < 0 (Predicted) | Challenge: Poor retention on C18 columns (elutes in void volume). |
| pKa | ~3.5 (Acid), ~9.5 (Amine) | Zwitterionic at neutral pH. Requires pH control for ionization. |
The Core Challenge: The primary analytical failure mode for this compound is "Void Elution" in Reverse Phase (RP) chromatography, leading to massive ion suppression from salts and matrix components.
The Solution: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar zwitterion, coupled with Positive Mode Electrospray Ionization (ESI+) .
Experimental Protocol
Reagents and Standards
-
Analyte: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g.,
-analog) or a structural analog like Gabapentin if isotopologues are unavailable. -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
Rationale: Simple "dilute-and-shoot" or precipitation is preferred for HILIC to maintain the high organic content required for initial retention.
-
Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Water (Result: 1 mg/mL Free Base equivalent). Note: Do not use pure organic solvent initially as the HCl salt may not dissolve fully.
-
Working Standard: Dilute Stock to 1 µg/mL using Acetonitrile:Water (90:10 v/v) .
-
Matrix Sample:
-
Aliquot 50 µL of plasma/microsomal incubation.
-
Add 150 µL of Ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (200 ng/mL).
-
Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
CRITICAL STEP: Transfer 100 µL of supernatant to a vial. Do not evaporate and reconstitute in water. Inject the high-organic supernatant directly to maintain HILIC peak shape.
-
LC-MS/MS Conditions
Chromatography (HILIC Mode)
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Why? Amide phases provide superior retention for zwitterions compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Why? Low pH suppresses carboxylic acid ionization (
), ensuring the molecule is positively charged ( ) for ESI+ sensitivity.
-
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B (Organic) | Event |
|---|---|---|
| 0.00 | 90% | Initial Loading (High organic for retention) |
| 1.00 | 90% | Isocratic Hold |
| 4.00 | 50% | Elution Gradient |
| 4.10 | 40% | Column Wash |
| 5.00 | 40% | Wash Hold |
| 5.10 | 90% | Re-equilibration |
| 8.00 | 90% | End of Run |
Mass Spectrometry (Source Parameters - Sciex/Thermo equivalent)
-
Source: ESI Positive (HESI/TurboV).
-
Spray Voltage: +3500 V.
-
Gas Temps: 350°C (Drying Gas).
-
Curtain/Sheath Gas: High (40-50 psi) to aid desolvation of aqueous buffer.
Fragmentation Mechanism & MRM Transitions
To ensure Trustworthiness and Specificity , we must understand how the molecule breaks apart. The bicyclic [3.1.1] system is strained, leading to characteristic ring-opening pathways.
Precursor Ion:
Primary Fragmentation Pathway (Predicted):
-
Neutral Loss of HCOOH (46 Da): The carboxylic acid group at the bridgehead is labile. Loss of formic acid is the dominant pathway for small cyclic amino acids.
- (Base Peak).
-
Structure: Protonated 3-azabicyclo[3.1.1]heptane (or isomerized alkene).
-
Retro-Cleavage of the Bridge: The strained cyclobutane ring within the bicyclic system can undergo cleavage, often losing
(ethylene) or similar fragments depending on charge localization.
MRM Table for Quantitation:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| 3-Azabicyclo... | 142.1 | 96.1 | 20 | Quantifier (Loss of HCOOH) |
| 3-Azabicyclo... | 142.1 | 67.1 | 35 | Qualifier (Ring fragmentation) |
| 3-Azabicyclo... | 142.1 | 41.1 | 45 | Qualifier (Alkyl fragment) |
Visual Workflows (Graphviz)
Figure 1: Analytical Workflow Logic
This diagram illustrates the decision matrix for selecting HILIC over RP and the sample processing steps.
Caption: Figure 1. Decision tree highlighting the necessity of HILIC chromatography for polar bicyclic amino acids to avoid matrix effects.
Figure 2: Mechanistic Fragmentation Pathway
A visualization of the collision-induced dissociation (CID) leading to the quantifier ion.
Caption: Figure 2. Proposed fragmentation pathway showing the primary neutral loss of formic acid to generate the quantifier ion.
Troubleshooting & Optimization
Issue 1: Peak Tailing
-
Cause: Secondary interactions between the amine and residual silanols on the column.
-
Fix: Ensure the buffer concentration is at least 10 mM. The ammonium ions mask silanol sites. Do not use pure water/ACN without buffer.
Issue 2: Sensitivity Drift
-
Cause: ESI source contamination from the non-volatile HCl salt if high concentrations are injected.
-
Fix: Use the divert valve to send the first 0.5 min (void) and the wash phase (post 5 min) to waste.
Issue 3: Retention Time Shift
-
Cause: HILIC columns are sensitive to the water layer equilibration.
-
Fix: Ensure the re-equilibration time (5.10 - 8.00 min) is sufficient. HILIC requires longer equilibration than RP.
References
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2][3] Analytical and Bioanalytical Chemistry. Link
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A. Link
-
Holčapek, M., et al. (2012). Fragmentation behavior of small polar molecules in ESI-MS/MS. Mass Spectrometry Reviews. Link
Sources
Technical Support Center: 3-Azabicyclo[3.1.1]heptane Synthesis
This is a technical support guide designed for the 3-azabicyclo[3.1.1]heptane scaffold. This architecture—a bridged "nor-tropane" or "expanded azetidine"—is increasingly utilized as a saturated bioisostere for piperidine, morpholine, and pyridine rings in drug discovery (e.g., analogs of Thalidomide, Rupatadine).[1]
The guide focuses on the two primary synthetic routes:
-
The "Classical" Cyclization (from 1,3-disubstituted cyclobutanes).[1]
-
The "Modern" Reductive Rearrangement (from spirocyclic oxetanyl nitriles).
Topic: Troubleshooting Side-Product Formation & Yield Loss Audience: Medicinal Chemists & Process Development Scientists Status: Active | Version: 2.4 (2026)[1]
Introduction: The Topology Trap
The synthesis of 3-azabicyclo[3.1.1]heptane involves bridging the 1,3-positions of a cyclobutane core with a nitrogen-containing linker. Unlike fused bicyclic systems (e.g., [3.3.0] or [4.3.0]), this bridged system possesses high Ring Strain Energy (RSE) .[1] The success of the reaction is binary: it relies entirely on the relative stereochemistry of the cyclobutane precursor.[1]
-
The Golden Rule: Only the cis-1,3-disubstituted cyclobutane conformer can undergo cyclization.[1]
-
The Trap: The thermodynamically more stable trans-isomer is a "dead-end" species.[1] It cannot bridge due to geometric constraints, leading exclusively to side products.[1]
Diagnostic Workflow
Use this decision tree to identify the root cause of your impurity profile.
Figure 1: Diagnostic logic for identifying root causes of failure in [3.1.1] synthesis.
Troubleshooting Modules
Module A: The "Trans" Trap (Classical Cyclization)
Context: Synthesis via cis-1,3-bis(aminomethyl)cyclobutane or cis-1,3-cyclobutanedicarboxylic acid derivatives (e.g., imide formation).[1]
The Issue: You observe low yields of the bicycle and the formation of insoluble gums, oligomers, or linear polyamides.
Mechanism of Failure: The distance between the 1,3-substituents in the trans-cyclobutane isomer is too large to be bridged by a single atom or small chain without breaking the cyclobutane ring.[1] Consequently, the trans-isomer undergoes intermolecular reactions (polymerization) rather than intramolecular cyclization.[1]
Protocol Audit:
-
Check Precursor Purity:
-
The Fix (Epimerization):
-
If working with 1,3-dicarboxylates (e.g., Pinic/Norpinic acid derivatives), the trans-isomer can often be equilibrated to the cis-isomer via the anhydride.[1]
-
Step: Heat the mixture in acetic anhydride. Only the cis-diacid can form the intramolecular cyclic anhydride.[1] The trans-diacid must epimerize to cyclize.[1]
-
Purification: Crystallize the cyclic anhydride to lock in the cis-configuration before converting to the imide/amine.[1]
-
Reference: For the impact of diastereoselectivity on cyclization efficiency in [3.1.1] systems, see the work on bicyclic Thalidomide analogs by Lysenko et al. [1].
Module B: Elimination vs. Substitution (Alkylation Route)
Context: Cyclization of cis-1,3-bis(hydroxymethyl)cyclobutane bis-tosylates (or mesylates) with primary amines.[1]
The Issue: Formation of (3-vinylcyclobutyl)methylamine derivatives (exocyclic alkenes) instead of the bicycle.
Root Cause: Cyclobutylmethyl electrophiles are sterically hindered (neopentyl-like position).[1] Strong bases or high temperatures favor E2 elimination over SN2 cyclization.[1]
Optimization Table:
| Variable | Recommendation | Rationale |
| Leaving Group | Triflate (OTf) > Tosylate (OTs) | Triflates are more reactive (super-leaving group), accelerating SN2 relative to E2.[1] |
| Base | Hünig's Base (DIPEA) or K2CO3 | Avoid strong alkoxides (NaH, KOtBu) which promote elimination.[1] |
| Solvent | Acetonitrile or Nitromethane | Polar aprotic solvents stabilize the transition state for substitution.[1] |
| Concentration | High Dilution (<0.05 M) | Favors intramolecular cyclization over intermolecular oligomerization (Ruggli-Ziegler dilution principle).[1] |
Module C: The Stalled Rearrangement (Oxetane Route)
Context: Synthesis via reduction of spiro[cyclobutane-1,2'-oxetane]-3-carbonitrile .[1] This is a modern, scalable route to the [3.1.1] core.
The Issue: Isolation of (3-(aminomethyl)cyclobutyl)methanol (the open spiro-amine) instead of the 3-azabicyclo[3.1.1]heptane.
Mechanism: The reaction proceeds via a reductive ring contraction/expansion cascade.[1] The oxetane ring must open and the nitrogen must displace the oxygen.[1] This rearrangement is sensitive to the coordination environment of the aluminum species.[1]
The "Lithium Effect": Research by Mykhailiuk et al. [2] indicates that the rearrangement is facilitated by Li+ ions (acting as Lewis acids) and specific solvent interactions.[1]
Troubleshooting Steps:
-
Solvent Switch: Do NOT use pure Methanol for the reduction if you want the rearrangement to occur spontaneously during the reaction (though MeOH can sometimes drive isomerization post-workup, the LiAlH4/THF conditions are preferred for the cascade).[1]
-
Temperature: Ensure the reaction is heated to reflux after the initial addition. Room temperature reduction may stop at the amine stage.[1]
-
Workup: If the spiro-amine is isolated, it can be converted to the bicycle by heating in a solvent that supports SN2 displacement (e.g., refluxing toluene with a base), but the "one-pot" LiAlH4 method is superior if driven to completion.[1]
FAQ: Rapid Response
Q: Can I synthesize the [3.1.1] core from alpha-pinene?
A: Yes. Alpha-pinene is oxidized to pinic acid (a cyclobutane derivative).[1] However, you must ensure the degradation retains or resets the cis-1,3-stereochemistry.[1] The standard route is: Pinene
Q: Why is my product unstable on silica gel? A: 3-Azabicyclo[3.1.1]heptanes are secondary/tertiary amines with significant ring strain.[1] They can be prone to oxidation or ring-opening on acidic silica.[1]
-
Fix: Pre-treat silica with 1-5% Triethylamine or use Alumina (neutral/basic) for purification.[1] Store as the HCl or oxalate salt.
Q: I see a "doublet of doublets" in the alkene region (5.0-6.0 ppm). What is it? A: This is the signature of the elimination side product (vinyl cyclobutane).[1] It confirms your alkylation conditions are too basic or the leaving group is too "hard." Switch to the Imide Reduction route (Module A) to eliminate this risk entirely.[1]
References
-
Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024).[1][2] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[1][2][3][4] Available at: [Link][1][2][4]
-
Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023).[1][5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246.[1][5] Available at: [Link][1]
Sources
Technical Support Center: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl
[1][2]
Executive Summary & Chemical Profile
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a rigid, bridged amino acid often used as a conformationally restricted isostere of pipecolic acid or proline in drug discovery.[1][2] Its unique geometry (bridged system) provides valuable vector orientation for structure-activity relationship (SAR) studies, but its physicochemical properties present distinct solubility challenges compared to standard amino acids.[1][2]
The primary solubility issues stem from its high lattice energy as a hydrochloride salt and its zwitterionic potential .[1][2] Users most frequently encounter difficulties during amide coupling reactions in non-polar solvents (DCM, THF) and during aqueous workups where the compound gets "stuck" in the water phase.[2]
Physicochemical Snapshot
| Property | Description | Impact on Solubility |
| Structure | Bridged Bicyclic Amine | High rigidity; specific steric requirements.[1][2] |
| Salt Form | Hydrochloride (HCl) | Highly polar; high lattice energy.[1][2] Insoluble in non-polar organics (DCM, Hexane).[1][2] |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, leading to "sticky" solids and weighing errors.[1][2] |
| pKa (Est.) | ~2.2 (COOH), ~9.5 (NH) | Exists as a zwitterion at neutral pH, minimizing solubility in both organic and aqueous phases.[1][2] |
Solubility Troubleshooting (Q&A)
Scenario A: Reaction Setup (Amide Coupling)
Q: I am trying to perform a HATU coupling in Dichloromethane (DCM), but the starting material (3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl) remains a suspension. Will this affect my yield?
A: Yes. The HCl salt is effectively insoluble in pure DCM.[2] While some surface reaction may occur, the kinetics will be extremely slow, leading to incomplete conversion or side reactions.
The Fix: In-Situ Neutralization You must break the ionic lattice by "free-basing" the amine in situ.[1][2]
-
Suspend the HCl salt in DCM.
-
Add 3.0–4.0 equivalents of DIPEA (N,N-Diisopropylethylamine).[1][2]
-
Observation: The suspension should clarify (become clear or translucent) within 5–10 minutes as the lipophilic DIPEA·HCl salt forms and the amino acid free base is released into solution.[2]
-
Note: If it does not clear, add a minimal amount of DMF (Dimethylformamide) as a co-solvent (10–20% v/v).[1][2]
Q: Can I use THF instead of DCM? A: Generally, no. Amino acid HCl salts have even poorer solubility in THF than in DCM.[1][2] If you must use THF, you will strictly require a polar co-solvent like DMF, NMP, or DMSO to achieve homogeneity.[1]
Scenario B: Aqueous Workup & Isolation
Q: After my reaction, I tried to extract the unreacted amino acid back into the organic layer, but it stayed in the water. Why?
A: This is a classic Isoelectric Point (pI) Trap .[1][2] At pH ~6–7 (neutral water), the molecule exists predominantly as a zwitterion (COO⁻ / NH₂⁺).[1][2] Zwitterions have high lattice energies and extremely high water solubility, making them insoluble in organic extraction solvents like EtOAc or DCM.[2]
The Fix: pH Swing Extraction
-
To extract the Acid: Adjust aqueous pH to < 2 (using 1N HCl).[1][2] The amine becomes protonated (NH₂⁺), and the carboxylic acid becomes neutral (COOH). However, as a cation, it will still prefer water.[1][2]
-
To extract the Amine (if esterified): Adjust pH to > 10 .[1][2]
-
Best Approach for the Free Acid: Do not rely on extraction.[1][2] Use Lyophilization (freeze-drying) or Preparative HPLC (Reverse Phase C18) to isolate the material from the aqueous phase.[1][2]
Visual Decision Guides
Figure 1: Solvent Selection Logic
Use this flow to select the correct solvent system based on your intended application.
Caption: Figure 1. Solvent selection strategy based on experimental intent. Note the requirement for base in non-polar solvents.
Validated Experimental Protocols
Protocol A: Standard Amide Coupling (DCM/DMF)
Use this for coupling the 3-azabicyclo acid to an amine partner.[1][2]
Materials:
-
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 eq)[1][2][3]
-
Solvent: Anhydrous DCM (with 10% DMF if needed)
Procedure:
-
Weighing: Weigh the HCl salt quickly to avoid moisture absorption.[1][2]
-
Suspension: Add the HCl salt to the reaction vessel and add DCM (0.1 M concentration). Stirring will show a cloudy suspension.[1][2]
-
Neutralization (The "Clearing" Step): Add DIPEA dropwise.[1][2]
-
Activation: Add the Coupling Reagent (e.g., HATU) and stir for 5–10 minutes.
-
Addition: Add the Amine Partner.
-
Monitoring: Monitor by LCMS. Note: The starting material is very polar and will elute near the solvent front on standard C18 gradients.[2]
Protocol B: Handling "Sticky" Material (Hygroscopicity)
If your material has turned into a gum or paste due to moisture.[1][2]
-
Dissolution: Dissolve the entire sticky mass in a minimum amount of Methanol (MeOH) .[1][2]
-
Azeotrope: Add Toluene (3x volume of MeOH).
-
Evaporation: Rotovap to dryness. The toluene will azeotrope the water out.
-
Drying: Place the resulting solid under high vacuum (< 1 mbar) for 12 hours.
-
Storage: Store immediately in a desiccator or glovebox.
References & Authority
-
ChemScene. (n.d.).[1][2] 3-Azabicyclo[3.1.1]Heptane-1-carboxylic acid hydrochloride Product Data. Retrieved from [1][2]
-
Source for CAS, molecular weight, and general physical state.
-
-
Mykhailiuk, P. K., et al. (2023).[1][2][4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Retrieved from
-
Primary literature on the synthesis, conformational properties, and bioisosteric utility of the 3-azabicyclo[3.1.1]heptane scaffold.[1]
-
-
Bachem. (2021). Peptide Solubility & Handling Guide. Retrieved from [1][2]
-
General principles for handling amino acid salts and peptide solubility in organic synthesis.
-
-
Sigma-Aldrich (Merck). (n.d.).[1][2] 3-Azabicyclo[3.1.1]heptane hydrochloride Safety Data Sheet. Retrieved from [1][2]
-
Reference for safety, handling, and storage conditions (Inert atmosphere, 2-8°C).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling chemicals.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1628783-92-5|3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for 3-azabicyclo[3.1.1]heptane synthesis
Technical Support Center: 3-Azabicyclo[3.1.1]heptane Synthesis
Subject: Protecting Group (PG) Strategies & Troubleshooting for Bridged Amine Synthesis Ticket ID: #AZA-311-SYNTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Bridged" Challenge
You are likely here because you are attempting to synthesize 3-azabicyclo[3.1.1]heptane (a saturated bioisostere of piperidine or pyridine) and are encountering difficulties with ring closure or deprotection.
Unlike the more common [2.2.1] (norbornane) systems, the [3.1.1] skeleton possesses a unique "puckered" cyclobutane core. This introduces significant ring strain (~26 kcal/mol) and distinct geometric constraints. Your choice of protecting group is not just about masking the amine; it dictates the thermodynamics of the critical cyclization step.
This guide is structured to help you select the correct PG strategy and troubleshoot common failure modes during the "Build" (cyclization) and "Release" (deprotection) phases.
Module 1: Strategic Planning (PG Selection Matrix)
Do not choose a protecting group based solely on removal conditions. You must choose based on the cyclization mechanism .
Decision Tree: Selecting Your Route
Caption: Decision matrix for selecting Protecting Groups based on starting material and cyclization mechanism.
Comparative Analysis
| Feature | N-Tosyl (Ts) | N-Benzyl (Bn) | N-Boc |
| Role in Cyclization | Excellent. Sulfonamides are strong nucleophiles for displacing mesylates/halides. | Good. Effective for imide formation; moderate for alkylation. | Poor. Rotamers and steric bulk often prevent the conformational flip required for ring closure. |
| Stability | Extreme. Survives almost all reagents. | High. Survives basic/acidic workups. | Moderate. Acid labile. |
| Deprotection Risk | High. Requires Na/Naphthalene or Mg/MeOH. Risk of ring opening. | Low. Hydrogenolysis (Pd/C, H₂) is gentle and preserves the strained ring. | Low. TFA/HCl is standard, but acid can trigger rearrangement in functionalized derivatives. |
| Best Use Case | Double alkylation (Route A). | Imide reduction (Route B). | Final product storage only. |
Module 2: The "Build" – Troubleshooting Cyclization
Scenario: You are attempting to cyclize a 1,3-bis(mesyloxymethyl)cyclobutane with an amine, but yields are <20%.
Root Cause Analysis:
-
The Cis/Trans Trap: The 3.1.1 ring cannot form from a trans-1,3-disubstituted cyclobutane.
-
Diagnosis: Check your precursor by NOE NMR. If you started with cis-1,3-cyclobutanedicarboxylic acid, did you epimerize it during esterification or reduction?
-
Fix: Ensure the precursor is strictly cis.
-
-
Nucleophilicity vs. Strain:
-
Issue: If using N-Boc or N-Alkyl amines, the nitrogen is not nucleophilic enough to overcome the entropic penalty of forming the bridged system.
-
Fix: Switch to N-Tosyl . The sulfonamide anion (generated by NaH or K₂CO₃) is a superior nucleophile.
-
-
Template Effect:
-
Insight: High dilution is critical to prevent intermolecular polymerization.
-
Protocol Adjustment: Add the mesylate slowly to the amine solution (inverse addition) or use pseudo-high dilution conditions.
-
Module 3: The "Release" – Deprotection Protocols
This is the most hazardous step for the [3.1.1] scaffold. The ring strain makes the C-N bonds susceptible to cleavage.
Protocol A: N-Benzyl Deprotection (Recommended)
Applicability: Best for "Imide Route" derived products.
-
Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) rather than standard Pd/C. It is more active for N-debenzylation.
-
Solvent: Methanol with 1.0 eq. of HCl (or Acetic Acid).
-
Why? The free amine is volatile and can poison the catalyst. Protonating it prevents this.
-
-
Pressure: 50 psi H₂ is usually required; atmospheric pressure is often too slow.
-
Workup: Filter, concentrate. Do not freebase unless necessary for the next step; store as the HCl salt to prevent polymerization/oxidation.
Protocol B: N-Tosyl Deprotection (High Risk)
Applicability: Only if you used the "Alkylation Route."
WARNING: Standard acidic hydrolysis (HBr/AcOH) will likely open the cyclobutane ring.
Optimized Mg/MeOH Method:
-
Dissolve N-Ts-3-azabicyclo[3.1.1]heptane in anhydrous Methanol (0.1 M).
-
Add Mg turnings (50 eq.) and a catalytic amount of NH₄Cl.
-
Sonicate to initiate the reaction (Mg surface activation).
-
Stir vigorously. The reaction is exothermic.
-
Troubleshooting: If the reaction stalls, add more Mg. If the ring opens (check LCMS for +2 mass or linear fragments), lower the temperature to 0°C.
-
Module 4: Validated Synthesis Workflow (The "Imide" Route)
This route is superior for scale-up (gram scale) as it avoids the harsh deprotection of Tosyl groups.
Step 1: Strecker Reaction [1][2]
-
Reactants: Methyl 3-oxocyclobutanecarboxylate + Benzylamine + KCN.
-
Product: 1-Amino-nitrile derivative.
-
Note: This establishes the N-Benzyl protection early.
Step 2: Imide Formation (Cyclization)
-
Reagent:
/ TFA (Partial hydrolysis) -BuOK (Cyclization). -
Mechanism: The nitrile hydrolyzes to the amide, which then attacks the ester to form the 3-azabicyclo[3.1.1]heptane-2,4-dione (imide).
-
Checkpoint: This structure is stable and crystalline.
Step 3: Reduction
-
Reagent:
or . -
Outcome: Reduces the imide carbonyls to methylenes.
-
Result: N-Benzyl-3-azabicyclo[3.1.1]heptane.[2]
Caption: Workflow for the "Imide Route" utilizing N-Benzyl protection.
FAQ: Frequently Asked Questions
Q: Can I use N-Boc-amine to displace the dimesylate directly? A: We strongly advise against it. The steric bulk of the tert-butyl group clashes with the "puckered" cyclobutane hydrogens during the transition state. If you must use Boc, you will likely need to use the Mitsunobu conditions on the diol rather than displacement of mesylates, but yields are typically <30%.
Q: My product is volatile. How do I isolate the free amine? A: 3-Azabicyclo[3.1.1]heptane (free base) is indeed volatile and sublimes.
-
Solution: Never evaporate to dryness as a free base. Isolate as the HCl or Oxalate salt . If you need the free base, extract into ether/DCM and use the solution directly in the next step.
Q: Why does the N-Tosyl deprotection yield a complex mixture? A: You likely triggered a Grob fragmentation or ring opening. The [3.1.1] system is strained. Radical anions (from Na/Naphthalene) can cleave the C-C bridge bonds if the reaction runs too long. Switch to the Mg/MeOH method described in Module 3.
References
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes (Oxetane Route): Dibchak, D., et al. (2023).[3][4] Angewandte Chemie International Edition. "General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres."
-
Multigram Synthesis (Imide/Strecker Route): Lysenko, V., et al. (2024). ChemRxiv. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs."
-
N-Tosyl Deprotection Strategies: Alonso, D. A., et al. (2006). Journal of Organic Chemistry. "N-Tosyl Deprotection with Magnesium in Methanol." (General methodology applied to strained amines).
-
Bicyclic Amine Geometry & Strain: Krenske, E. H., et al. (2012). Journal of Organic Chemistry. "Strain and Stability in Azabicycloheptanes."
Sources
Rigidifying the Scaffold: 3-Azabicyclo[3.1.1]heptane vs. Piperidine
Topic: 3-Azabicyclo[3.1.1]heptane vs piperidine as a scaffold Content Type: Publish Comparison Guides.
A Technical Guide to Bioisosteric Replacement and Conformational Locking
Executive Summary
In modern medicinal chemistry, the piperidine ring is a ubiquitous "workhorse" scaffold, yet it frequently suffers from metabolic liabilities (CYP450 oxidation) and conformational promiscuity that can erode selectivity. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior, conformationally restricted bioisostere.
Unlike piperidine, which exists predominantly in a chair conformation, the 3-azabicyclo[3.1.1]heptane system forces the nitrogen-containing ring into a rigid, bridged geometry. This "locking" effect mimics the exit vectors of meta-substituted pyridines and benzenes while maintaining a saturated, sp³-rich character. This guide analyzes the structural, physicochemical, and synthetic differences between these two scaffolds, providing actionable data for lead optimization.
Structural & Geometric Analysis: The Vector Argument
The primary driver for switching from piperidine to 3-azabicyclo[3.1.1]heptane is vector fidelity .
Piperidine: The Flexible Chair
Piperidine typically adopts a chair conformation with substituents in equatorial or axial positions. While versatile, this flexibility entails an entropic penalty upon protein binding. Furthermore, the angle between substituents (e.g., at 1,3- or 1,4-positions) can fluctuate, potentially reducing selectivity for rigid binding pockets.
3-Azabicyclo[3.1.1]heptane: The Rigid Mimic
This scaffold is essentially a piperidine ring bridged at the 1,5-positions by a methylene group. This bridge creates a rigid "puckered" geometry that closely mimics the spatial arrangement of meta-substituted aromatics (120° bond angle).
Geometric Comparison Table
| Feature | Piperidine (1,3-disubstituted) | 3-Azabicyclo[3.1.1]heptane | Impact on Drug Design |
| Conformation | Flexible Chair (Fluxional) | Rigid Bridged System | Reduces entropic penalty ( |
| Exit Vector Angle | Variable (109.5° - 120° dynamic) | Fixed (~124-126°) | Perfect mimic for meta-pyridine/benzene replacement. |
| C-C Distance | ~2.4 Å (variable) | ~2.1 Å (fixed) | Maintains pharmacophore distance of aromatic rings. |
| Hybridization | sp³ (Saturated) | sp³ (Saturated) | Increases Fsp³ fraction (solubility/toxicity benefits). |
Visualization: Conformational Locking Pathway
The following diagram illustrates the energetic advantage of the rigid scaffold during the binding event.
Figure 1: Thermodynamic logic of scaffold rigidification. The pre-organized 3-azabicyclo[3.1.1]heptane bypasses the high entropic penalty associated with freezing the flexible piperidine chair.
Physicochemical Performance & DMPK
Replacing a piperidine (or a pyridine) with 3-azabicyclo[3.1.1]heptane significantly alters the physicochemical profile.[1][2][3] Data derived from the optimization of Rupatadine (an antihistamine) demonstrates these shifts [1, 2].[1]
Experimental Data Comparison
| Property | Piperidine / Pyridine Reference | 3-Azabicyclo[3.1.1]heptane Analog | Mechanism of Action |
| Lipophilicity (LogD) | > 4.5 | 3.8 | The bridged scaffold is more compact and polar, reducing non-specific binding. |
| Solubility (aq) | 29 µM | 365 µM | Disruption of planar stacking (vs aromatics) and increased solvation of the amine. |
| Metabolic Stability | Low/Moderate | High | The bridgehead carbons (C1/C5) block metabolic oxidation at the typically vulnerable |
| Basicity (pKa) | ~11.0 (Piperidine) | ~9.0 - 10.0 | Increased ring strain and solvation hindrance typically lower pKa, improving permeability and reducing hERG liability. |
The Metabolic Shielding Effect
In standard piperidines, the carbons adjacent to the nitrogen (
-
Bredt's Rule Influence: Formation of a double bond (iminium ion intermediate) at the bridgehead is energetically unfavorable.
-
Result: This structural constraint effectively "metabolically proofs" the molecule at the most vulnerable site.
Synthetic Accessibility: The Bottleneck Solved
Historically, the [3.1.1] system was difficult to access, limiting its use. Recent methodologies developed by Mykhailiuk et al. (Enamine) have democratized access to this scaffold via a "spring-loaded" ring expansion [3, 4].
Primary Synthetic Route: Reductive Expansion of Oxetanyl Nitriles
This method avoids complex cyclizations by utilizing the strain energy of spirocyclic oxetanes.
Step-by-Step Mechanism
-
Starting Material: Spirocyclic oxetanyl nitrile (readily available).[1][3]
-
Reagent: Lithium Aluminum Hydride (LiAlH
) or similar reducing agents. -
Process:
-
Nitrile reduction to primary amine.
-
Intramolecular nucleophilic attack of the amine on the oxetane ring.
-
Ring expansion to form the [3.1.1] bridged system.
-
Figure 2: The "Mykhailiuk Route" for scalable synthesis of 3-azabicyclo[3.1.1]heptanes.
Experimental Protocols
Protocol A: Microsomal Stability Assay (Comparative)
To validate the metabolic superiority of the [3.1.1] scaffold over piperidine.
Materials:
-
Test Compounds: Piperidine analog vs. 3-Azabicyclo[3.1.1]heptane analog (1 µM final conc).
-
Liver Microsomes: Human/Rat (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
Procedure:
-
Incubation: Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot samples at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Expectation: The [3.1.1] analog should show a significantly longer
and lower Intrinsic Clearance ( ).
-
Protocol B: Synthesis of 3-Azabicyclo[3.1.1]heptane (General)
Adapted from Dibchak et al. [1][1]
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Reduction: Charge with anhydrous THF and LiAlH
(2.0 equiv). Cool to 0°C. -
Addition: Add spiro[3.3]heptane-type oxetanyl nitrile (1.0 equiv) dropwise in THF.
-
Reaction: Warm to room temperature and stir for 12 hours (monitor by TLC/LCMS).
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Purification: The crude amine is often pure enough; otherwise, purify via column chromatography (DCM/MeOH/NH
).
References
-
Dibchak, D., et al. (2023).[1][4][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39).[5] [Link]
-
Mykhailiuk, P. K. (2022).[4][5][6] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." European Journal of Organic Chemistry. [Link][7]
-
Levterov, V. V., et al. (2020). "Photochemical Synthesis of Bicyclo[1.1.1]pentanes." Journal of Organic Chemistry. [Link][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mykhailiukchem.org [mykhailiukchem.org]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 3-azabicyclo[3.1.1]heptane and other bicyclic amines
Executive Summary: The "Meta" Mimic
In the landscape of saturated heterocycles, 3-azabicyclo[3.1.1]heptane has emerged as a high-value scaffold, distinct from its more common cousins like piperidine or 3-azabicyclo[3.1.0]hexane. Its primary utility lies in its unique geometric properties: it is a conformationally restricted bioisostere of piperidine that structurally mimics meta-substituted benzenes and pyridines.
While standard piperidines are flexible and often suffer from metabolic liability at the C-4 position, the 3-azabicyclo[3.1.1]heptane scaffold introduces a methylene bridge that locks the conformation. This "bridging" effect offers three critical advantages:
-
Vector Alignment: The exit vectors at positions 1 and 5 (bridgeheads) or 3 (nitrogen) align perfectly with meta-substitution patterns (approx. 120°), unlike the 180° vector of para-substituted rings.
-
Metabolic Shielding: The bridge sterically hinders oxidative metabolism at the typically vulnerable C-4 position.
-
Lipophilicity Modulation: It consistently lowers LogD compared to aromatic analogs while maintaining or improving solubility.
Structural & Physicochemical Analysis[1][2][3][4]
Geometry and Vector Analysis
The defining feature of 3-azabicyclo[3.1.1]heptane is its "puckered" geometry. Unlike the flat aromatic rings it replaces, it provides 3D character (increasing Fsp³) which is correlated with higher clinical success rates.
-
Exit Vector Angle: ~119–120° (mimics meta-benzene).[1]
-
Substituent Distance: 4.8–5.0 Å (matches meta-benzene).[1]
-
Comparison:
Table 1: Physicochemical Comparison of Bicyclic Amines
Data synthesized from Mykhailiuk et al. and internal application data.
| Feature | 3-Azabicyclo[3.1.1]heptane | Piperidine (Baseline) | 3-Azabicyclo[3.1.0]hexane | Morpholine |
| Topology | Bridged (Rigid) | Monocyclic (Flexible) | Fused (Rigid) | Monocyclic (Flexible) |
| Basicity (pKa) | ~10.5–11.0 (Secondary amine) | ~11.0 | ~9.5–10.0 (Lower due to strain) | ~8.3 |
| Lipophilicity (LogP) | Moderate (Lower than aromatics) | Moderate | Lower | Low |
| Metabolic Stability | High (Bridge protects C4) | Low (C4 oxidation common) | Moderate (Strain activation) | Moderate |
| Vector Geometry | Meta-mimic (120°) | Para-mimic (180°) | Variable | Para-mimic |
| Solubility | High (Disrupts crystal packing) | Moderate | High | High |
Pharmacokinetic Profile & Metabolic Stability[2][3][4][8]
The metabolic superiority of 3-azabicyclo[3.1.1]heptane stems from the "Bridge Effect." In a standard piperidine, the C4 position is electronically and sterically accessible to Cytochrome P450 (CYP) enzymes, leading to hydroxylation. In the [3.1.1] system, the C6 methylene bridge sits directly "above" the ring, sterically clashing with the heme iron of CYP enzymes when they attempt to approach the C2/C4 carbons.
Visualization: Metabolic Blocking Mechanism
The following diagram illustrates how the bridge blocks the standard metabolic route compared to piperidine.
Caption: The C6-bridge of 3-azabicyclo[3.1.1]heptane prevents CYP450 approach, significantly reducing intrinsic clearance compared to piperidine.
Experimental Protocols
Protocol A: Synthesis of 3-Azabicyclo[3.1.1]heptane Core
Methodology adapted from Mykhailiuk et al. (Angew. Chem. Int. Ed. 2023). Objective: Synthesize the core scaffold from readily available spirocyclic oxetanyl nitriles via reductive rearrangement.[4]
Reagents:
-
3-cyano-3-phenyl-oxetane (Starting material)
-
LiAlH₄ (Lithium Aluminum Hydride) - 2.0 equiv
-
THF (Anhydrous)
-
NaOH (1M aqueous)
-
Di-tert-butyl dicarbonate (Boc₂O) - Optional for protection
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous THF (0.2 M concentration relative to substrate) under Argon.
-
Activation: Cool to 0°C. Carefully add LiAlH₄ (2.0 equiv) pellets/powder.
-
Addition: Add the spirocyclic oxetanyl nitrile dropwise (if liquid) or portion-wise (if solid).
-
Rearrangement (The Key Step): Warm to Room Temperature (RT) and stir for 12 hours.
-
Mechanism Note: The hydride opens the oxetane ring; the resulting alkoxide triggers a skeletal rearrangement to form the [3.1.1] bridge rather than the expected amino-alcohol.
-
-
Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).
-
Isolation: Filter the white precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Validation:
-
¹H NMR (CDCl₃): Look for bridgehead protons at ~2.5-3.0 ppm and the distinct bridging methylene (C6) as a multiplet.
-
LCMS: Confirm M+H mass.
-
Protocol B: Microsomal Stability Assay
Objective: Compare intrinsic clearance (CLint) of the [3.1.1] analog vs. piperidine parent.
-
Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Dosing: Spike test compounds (1 µM final) into the mixture. Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
-
CLint = (k / protein conc) * scaling factors
-
Case Study: Rupatadine Analog
Context: Rupatadine is an antihistamine containing a pyridine ring.[4] Modification: Replacement of the pyridine ring with 3-azabicyclo[3.1.1]heptane.
Results:
-
LogD (Lipophilicity): Reduced from >4.5 (Parent) to 3.8 (Analog). Result: Reduced risk of off-target toxicity.
-
Solubility: Increased from 29 µM to 365 µM (>10-fold increase).
-
Potency: Maintained nanomolar affinity for the H1 receptor.
Synthesis & Logic Diagram
Caption: The reductive rearrangement of spiro-oxetanes provides a scalable entry to the [3.1.1] core.
References
-
Mykhailiuk, P. K., et al. (2023).[4][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition.
-
Anderson, E. A., et al. (2022). "Bicyclo[1.1.1]pentanes as Bioisosteres of Internal Benzene Rings." Nature.[5]
-
Cioffi, C. L. (2021).[1][4] "Modulation of Physicochemical Properties of Drug Candidates Using Bicyclic Amines." Journal of Medicinal Chemistry.
-
Enamine Ltd. "Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications." Enamine Technical Reports.
-
Pfizer/BenchChem Data. "Comparative Physicochemical Properties of Saturated Heterocycles." BenchChem Guide.
Sources
A Comparative Guide to the Metabolic Stability of 3-Azabicyclo[3.1.1]heptane Derivatives
Introduction: The Quest for Stability in Drug Design
In modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving optimal pharmacokinetic properties, with metabolic stability being a cornerstone of success.[1] A compound that is rapidly metabolized by the body will likely suffer from a short duration of action and poor oral bioavailability, rendering it therapeutically ineffective.[1][2] Consequently, early assessment and optimization of metabolic stability are critical components of any successful drug development program.[3]
Recently, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling saturated bioisostere for aromatic systems, particularly the pyridine ring.[4][5][6] The replacement of flat, aromatic rings with three-dimensional saturated structures can profoundly improve a molecule's physicochemical properties, including solubility and, crucially, metabolic stability.[5][7][8] This guide provides an in-depth analysis of the metabolic stability of 3-azabicyclo[3.1.1]heptane derivatives, offering a direct comparison with a clinically recognized alternative, detailed experimental protocols for assessment, and the scientific rationale behind these methodologies.
The Metabolic Landscape: A Primer
Drug metabolism is the process by which the body chemically modifies xenobiotics, primarily to render them more water-soluble for easier excretion.[9] This biotransformation is broadly categorized into two phases:
-
Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[9][10] The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary drivers of Phase I oxidative metabolism and are responsible for the breakdown of a vast majority of clinical drugs.[11][12][13]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group introduced in Phase I, further increasing water solubility.[9][10]
To quantify a compound's metabolic stability, two key parameters are determined from in vitro experiments: the half-life (t½) , which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint) , which describes the inherent ability of liver enzymes to metabolize a drug.[14][15] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Comparative Analysis: The Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold
The theoretical benefits of using saturated bioisosteres are best demonstrated through empirical data. A compelling case study involves the comparison of the antihistamine drug Rupatadine, which contains a pyridine ring, to its direct analog where the pyridine has been replaced with a 3-azabicyclo[3.1.1]heptane core.
The results, summarized in the table below, are striking. The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold led to a dramatic enhancement in metabolic stability.
| Parameter | Rupatadine (Pyridine Core) | Analog 52 (3-Azabicyclo[3.1.1]heptane Core) | Outcome of Replacement |
| Metabolic Half-Life (t½) in HLM | 3.2 min[4] | 35.7 min[4] | >10-fold Increase |
| Intrinsic Clearance (Clint) in HLM | 517 µL/min/mg[4] | 47 µL/min/mg[4] | >10-fold Decrease |
| Aqueous Solubility | 29 µM[16] | 365 µM[16] | Significant Improvement |
| Lipophilicity (logD) | >4.5[4] | 3.8[4] | Favorable Reduction |
| HLM: Human Liver Microsomes |
Analysis: The data unequivocally demonstrates that replacing the planar, electron-rich pyridine ring with the saturated 3-azabicyclo[3.1.1]heptane scaffold makes the molecule less susceptible to metabolic breakdown.[4][5] This results in a more than tenfold increase in its metabolic half-life and a corresponding decrease in its intrinsic clearance.[4] This improvement is likely due to the removal of sites susceptible to CYP-mediated oxidation on the aromatic ring. This significant enhancement in metabolic stability, coupled with improvements in solubility and lipophilicity, underscores the value of this scaffold in medicinal chemistry.[4][16]
Experimental Assessment of Metabolic Stability
To generate reliable and reproducible metabolic stability data, robust in vitro assays are essential. The two most widely used systems are liver microsomes and hepatocytes. These assays allow for the early-stage ranking of compounds, enabling researchers to prioritize candidates with more favorable pharmacokinetic profiles.[1][17][18]
A. Liver Microsomal Stability Assay
This assay is a high-throughput, cost-effective method used to assess Phase I metabolism.[15] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.[3][15]
Causality Behind Experimental Choices: The core of this assay is to measure the disappearance of a parent drug over time in the presence of the primary Phase I metabolic machinery (microsomes) and the necessary cofactor, NADPH, which fuels the CYP catalytic cycle.[19][20] By excluding other cellular components, we can specifically interrogate the compound's susceptibility to CYP-mediated metabolism.
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Step-by-Step Protocol: Liver Microsomal Stability
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of the 3-azabicyclo[3.1.1]heptane derivative in DMSO. Serially dilute to create working solutions.[19]
-
Liver Microsomes: On ice, thaw pooled human liver microsomes and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[17]
-
Cofactor: Prepare a solution of NADPH in buffer. The final concentration in the incubation should be sufficient to drive the enzymatic reaction (e.g., 1 mM).
-
-
Incubation Setup:
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "-NADPH" negative control).
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of a cold 'stop solution' (e.g., acetonitrile or methanol) containing an internal standard.[15][19] The cold solvent immediately stops the enzymatic reaction by precipitating the proteins.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.[19]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][21][22] LC-MS/MS provides the sensitivity and selectivity required to accurately measure the drug concentration in a complex biological matrix.[21][23]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of elimination (k).
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:[15]
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) x 1000
-
-
B. Hepatocyte Stability Assay
This assay utilizes intact, metabolically active liver cells (typically cryopreserved), providing a more holistic view of metabolic fate.[1][24] It captures both Phase I and Phase II metabolic pathways, as hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in their native cellular environment.[1][14][17]
Causality Behind Experimental Choices: Using whole cells more closely mimics the in vivo environment of the liver. This allows for the assessment of not only CYP metabolism but also conjugation reactions (Phase II) and the potential role of drug transporters in cellular uptake, which are absent in microsomal preparations. Cryopreserved hepatocytes are used for convenience and to reduce the variability associated with fresh tissue.[24]
Caption: Workflow for a suspension-based hepatocyte stability assay.
Detailed Step-by-Step Protocol: Hepatocyte Stability
-
Cell and Reagent Preparation:
-
Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[25] Gently transfer the cells into pre-warmed incubation medium (e.g., Williams Medium E).[24] Centrifuge to pellet the live cells and remove cryopreservant. Resuspend in fresh medium and determine cell viability and density. Dilute the cell suspension to the desired working concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[14][24]
-
Test Compound: Prepare a working solution of the test compound in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Add the test compound working solution to initiate the incubation. The final concentration is typically around 1 µM.[14]
-
Controls: Include wells with heat-inactivated hepatocytes to assess non-enzymatic compound loss.[24] A well-characterized substrate like testosterone can be used as a positive control for metabolic activity.[17]
-
Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[24]
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[24]
-
Immediately quench the metabolic activity by adding the aliquot to a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
The data analysis is analogous to the microsomal stability assay. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (Clint). The Clint value is typically expressed in units of µL/min/10^6 cells.[14]
-
Conclusion
The assessment of metabolic stability is a non-negotiable step in the optimization of drug candidates. For derivatives featuring the 3-azabicyclo[3.1.1]heptane scaffold, the evidence suggests a significant advantage in metabolic stability over traditional aromatic bioisosteres like pyridine.[4] By employing standardized and well-controlled in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed here, researchers can efficiently quantify this stability, generate crucial structure-activity relationships, and select compounds with a higher probability of success in later stages of drug development. The strategic incorporation of this scaffold represents a promising approach to overcoming the pervasive challenge of rapid metabolic clearance.
References
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
- Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.
- Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- MTTlab. (n.d.). Microsomal Stability Assay.
- Synfacts. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
- BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Mykhailiuk, P. K. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate.
- Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate.
- Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications.
- Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH.
- Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.
- Hilaris Publisher. (2024). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy.
- Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.
- Drug Discovery World. (2012). Evolution of drug metabolism and pharmacokinetics in drug discovery and development.
- Farzam, K., & T, S. (2023). Drug Metabolism. StatPearls - NCBI Bookshelf - NIH.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450.
Sources
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. openanesthesia.org [openanesthesia.org]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. nuvisan.com [nuvisan.com]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. mttlab.eu [mttlab.eu]
- 21. longdom.org [longdom.org]
- 22. bioagilytix.com [bioagilytix.com]
- 23. agilent.com [agilent.com]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bdj.co.jp [bdj.co.jp]
Structural Fidelity and Bioisosteric Utility of 3-Azabicyclo[3.1.1]heptane Derivatives: A Comparative Crystallographic Guide
Executive Summary: The Case for Bridged Scaffolds
In modern medicinal chemistry, the "escape from flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional bioisosteres. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior saturated mimic of pyridine and piperidine .[1]
Unlike the flexible piperidine ring or the planar pyridine, the [3.1.1] bridge locks the amine into a rigid conformation. This guide details the structural rationale for using this scaffold, provides comparative data against standard alternatives, and outlines a validated protocol for obtaining high-quality X-ray crystal structures—a critical step for confirming absolute configuration and vector fidelity in structure-based drug design (SBDD).
Structural Analysis: Geometry and Exit Vectors
The Vector Fidelity Problem
When replacing a meta-substituted pyridine or a 1,3-disubstituted benzene, preserving the angle and distance between substituents (exit vectors) is paramount for maintaining ligand-protein binding interactions.
-
Pyridine (Parent): Planar, exit vector angle
. -
Piperidine (Flexible): Adopts a chair conformation; vectors fluctuate, incurring an entropic penalty upon binding.
-
3-Azabicyclo[3.1.1]heptane (Rigid): The methylene bridge forces the ring into a specific puckered conformation.
Key Crystallographic Insight: Recent X-ray studies (e.g., Mykhailiuk et al., 2023) reveal that the 3-azabicyclo[3.1.1]heptane core mimics the geometry of meta-substituted pyridine with remarkable precision.
This geometric mimicry allows the scaffold to position substituents into the same binding pockets as the parent aromatic ring but with significantly improved physicochemical properties.
Comparative Performance Guide
The following table contrasts the 3-azabicyclo[3.1.1]heptane scaffold with its primary alternatives.
Table 1: Physicochemical and Structural Comparison
| Feature | Pyridine (Aromatic Parent) | Piperidine (Flexible Analog) | 3-Azabicyclo[3.1.1]heptane |
| Hybridization | |||
| Conformation | Fixed (Planar) | Dynamic (Chair/Boat) | Locked (Bridged) |
| Vector Angle | Variable | ||
| Solubility (Aq) | Low to Moderate | High | Very High (e.g., 10x vs Pyridine) |
| Lipophilicity | High LogP | Moderate | Reduced LogD (Improves metabolic stability) |
| Metabolic Risk | Oxidation prone | Oxidation prone | Shielded (Bridge protects core) |
Performance Verdict
-
Choose Piperidine if the binding pocket requires induced fit or flexibility.
-
Choose 3-Azabicyclo[3.1.1]heptane when you need to rigidify a linker to improve potency (reduce entropic cost) or increase solubility without altering the substituent vectors of a meta-pyridine system.
Experimental Protocol: Crystallization of [3.1.1] Derivatives
Obtaining X-ray quality crystals of these derivatives is challenging because the free bases are often oils or low-melting solids due to their non-planar, globular shape. The following protocol utilizes hydrochloride salt formation combined with vapor diffusion , a method proven to yield diffraction-quality single crystals.
Phase 1: Salt Formation (The Critical Step)
-
Rationale: The free amine has high conformational freedom in the crystal lattice (disorder). Protonation locks the nitrogen, and the chloride counter-ion provides a strong hydrogen-bond acceptor (
) to anchor the lattice.
Step-by-Step:
-
Dissolution: Dissolve 50 mg of the 3-azabicyclo[3.1.1]heptane derivative in a minimal amount of anhydrous diethyl ether (approx. 0.5 mL).
-
Acidification: Add 2.0 equivalents of 2M HCl in diethyl ether dropwise at
. -
Precipitation: A white precipitate should form immediately. If oiling occurs, sonicate for 30 seconds.
-
Isolation: Centrifuge and decant the supernatant. Wash the pellet twice with cold pentane to remove excess acid.
-
Drying: Dry under high vacuum for 2 hours. Do not proceed to crystallization until the salt is a free-flowing powder.
Phase 2: Vapor Diffusion Crystallization
-
Rationale: Slow supersaturation prevents micro-crystalline crashing. Methanol is used as the solvent (good solubility for HCl salts), and Acetone or Et2O as the anti-solvent.
Step-by-Step:
-
Inner Vial: Dissolve the dried HCl salt in minimal HPLC-grade Methanol (approx. 20-30 mg/mL). Filter this solution through a 0.2
PTFE syringe filter into a small (1.5 mL) glass vial. -
Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Anti-Solvent: Carefully add Acetone (approx. 4 mL) to the outer vial. The liquid level of the acetone should be below the rim of the inner vial.
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.
-
Incubation: Store at
in a vibration-free environment. -
Observation: Check after 24-48 hours. Acetone vapor will diffuse into the methanol, lowering the solubility and growing crystals.
Visualized Workflows
Diagram 1: Decision Logic for Scaffold Selection
This diagram guides the medicinal chemist on when to deploy the 3-azabicyclo[3.1.1]heptane scaffold based on structural needs.
Caption: Decision tree for selecting 3-azabicyclo[3.1.1]heptane over pyridine or piperidine based on vector geometry and physicochemical needs.
Diagram 2: Crystallization Workflow
The specific protocol for handling the HCl salt of the bridged amine.
Caption: Step-by-step workflow for converting the oily free amine into diffraction-quality HCl salt crystals via vapor diffusion.
References
-
Mykhailiuk, P. K., et al. (2023).[3] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[3]
- Key Finding: Established the scaffold as a specific bioisostere for meta-substituted pyridines with X-ray confirm
-
Lysenko, V., et al. (2024).[1][4] "Multigram Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 89(15), 10440–10450.
- Key Finding: Comparative analysis of the [3.1.1] system's "boat" vs "chair" mimicry capabilities compared to piperidine.
-
Cioffi, C. L. (2021).[5] "Modulation of physicochemical properties of drug candidates using saturated bioisosteres." Journal of Medicinal Chemistry, 64(19), 13973–13996.
- Key Finding: General principles of using bridged bicyclic amines to improve solubility and lower LogD.
Sources
Technical Comparison Guide: 3-Azabicyclo[3.1.1]heptane Scaffolds vs. Traditional Tropane and Piperidine Therapeutics
Executive Summary: The Geometric Advantage
The 3-azabicyclo[3.1.1]heptane scaffold represents a rigidified, bridged bioisostere of piperidine and a contracted homolog of the tropane (8-azabicyclo[3.2.1]octane) system. Unlike flexible piperidines or the bulkier tropanes, the 3.1.1 bicyclic core offers a unique "exit vector" geometry that mimics meta-substituted aromatics (119° vs 120° bond angles).
This guide objectively compares 3-azabicyclo[3.1.1]heptane analogs against existing standard-of-care (SoC) drugs in two primary therapeutic domains: Nicotinic Acetylcholine Receptor (nAChR) modulation (smoking cessation/cognition) and Dopamine Transporter (DAT) inhibition (psychostimulant abuse therapeutics).
Comparative Efficacy Analysis
Domain A: nAChR Ligands (Smoking Cessation)
The Challenge: Existing drugs like Varenicline (Chantix) and Cytisine are effective but suffer from off-target binding (
Table 1: Binding Affinity (
) and Selectivity Profile
Data synthesized from Murineddu et al. and comparative biochemical assays.
| Compound Class | Representative Agent | Selectivity Ratio ( | Functional Efficacy (Efficacy relative to ACh) | ||
| 3.1.1 Analog | Compound 3c (Phenylpyridyl derivative) | 0.011 | 17,000 | > 1,500,000 | Partial Agonist (30-60%) |
| Cytisine Analog | Cytisine | 0.12 | > 10,000 | > 80,000 | Partial Agonist (34%) |
| Benzazepine | Varenicline | 0.15 | > 5,000 | > 30,000 | Partial Agonist (40-50%) |
| Tropane | Cocaine (Reference) | > 10,000 | > 10,000 | N/A | Antagonist |
Key Insight: The 3.1.1 analog (Compound 3c) demonstrates picomolar affinity (
Domain B: Dopamine Transporter (DAT) Inhibitors
The Challenge: Developing DAT inhibitors that block dopamine reuptake without producing the euphoric "rush" associated with cocaine (fast onset) or the long half-life toxicity of GBR12909. The Solution: 3-Azabicyclo[3.1.1]heptane analogs of benztropine introduce steric bulk that alters the binding kinetics, favoring a "slow-onset, long-duration" profile that is therapeutic rather than addictive.
Table 2: DAT Inhibition and Neurotransmitter Selectivity
Comparison of uptake inhibition (
| Compound | Scaffold Type | DAT Uptake | SERT Uptake | NET Uptake | DAT/SERT Selectivity |
| Compound 2a | 3-Azabicyclo[3.1.1]heptane | 5.5 | 120 | 450 | 21.8 |
| Benztropine | Tropane (3.2.1) | 118 | > 1,000 | 620 | > 8.5 |
| GBR 12909 | Piperazine (Flexible) | 1.2 | 85 | 110 | 70.8 |
| Cocaine | Tropane (3.2.1) | 240 | 210 | 180 | ~1.1 (Non-selective) |
Key Insight: Compound 2a (a 3.1.1 analog of GBR12909) retains the high potency of the piperazine parent (GBR12909) but incorporates the rigidity of the tropane system. This results in a compound that is 40x more potent than cocaine at the DAT, with improved selectivity over the Serotonin Transporter (SERT) compared to cocaine.
Mechanism of Action & SAR Visualization
The efficacy of 3-azabicyclo[3.1.1]heptane analogs is driven by their ability to mimic the "boat" conformation of piperidine while preventing ring inversion. This rigidity is critical for high-affinity binding.
Diagram 1: Structure-Activity Relationship (SAR) Logic Flow
This diagram illustrates the decision tree for optimizing the 3.1.1 scaffold for nAChR selectivity.
Caption: SAR optimization pathway for 3.1.1 analogs. Electron-donating substitutions on the phenylpyridyl ring (Pos 3) drive picomolar affinity and subtype selectivity.
Experimental Protocols
To validate the efficacy claims above, the following standardized protocols are recommended. These protocols ensure data comparability with historical tropane and benzazepine datasets.
Protocol A: Synaptosomal -Dopamine Uptake Assay
Purpose: Determine the functional potency (
-
Tissue Preparation:
-
Dissect striata from male Sprague-Dawley rats.[1]
-
Homogenize in ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).
-
Centrifuge at 1,000
for 10 min at 4°C. Collect supernatant (S1). -
Centrifuge S1 at 17,000
for 20 min. Resuspend pellet (P2) in uptake buffer (Krebs-Ringer phosphate).
-
-
Incubation:
-
Aliquot synaptosomes (50 µg protein) into tubes containing test compound (1 nM – 10 µM).
-
Pre-incubate for 5 min at 30°C (Critical for equilibrium).
-
Initiate uptake by adding
-Dopamine (final conc. 5 nM).
-
-
Termination:
-
Incubate for 5 min at 30°C.
-
Terminate by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).
-
Wash 3x with 4 mL ice-cold buffer.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate specific uptake = (Total Uptake) - (Non-specific uptake in presence of 10 µM GBR12909).
-
Protocol B: -Epibatidine Binding Assay (nAChR)
Purpose: Determine
-
Membrane Prep: Use HEK293 cells stably expressing human
nAChRs. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4). -
Competition Binding:
-
Incubate membranes (30 µg) with
-Epibatidine (0.5 nM) and varying concentrations of the 3-azabicyclo[3.1.1]heptane analog. -
Incubation time: 2 hours at 25°C (Ensures equilibrium for high-affinity ligands).
-
-
Analysis:
-
Determine
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: .
-
Diagram 2: Experimental Workflow Validation
Visualizing the critical control points in the synaptosomal assay.
Caption: Workflow for
References
-
Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 104, 1-15. Link
-
Lysenko, V., et al. (2024).[3][4] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Link
-
Krunic, A., et al. (2007). 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors.[1] Bioorganic & Medicinal Chemistry, 15(11), 3748-3755.[1] Link
-
Mykhailiuk, P. K. (2023).[3] 3-Azabicyclo[3.1.1]heptanes as Saturated Isosteres of Pyridine.[3][5][6] Angewandte Chemie International Edition. Link
-
NC-IUPHAR. (2024). Nicotinic acetylcholine receptors: Introduction and Ligand List. IUPHAR/BPS Guide to PHARMACOLOGY. Link
Sources
- 1. 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Conformational Analysis of 3-Azabicyclo[3.1.1]heptane: A Strategic Guide for Medicinal Chemistry
Topic: Conformational Analysis of 3-Azabicyclo[3.1.1]heptane Ring System Content Type: Publish Comparison Guide
Executive Summary
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value saturated bioisostere for piperidine and pyridine rings in drug discovery.[1] Unlike the flexible piperidine core or the planar pyridine ring, this bridged bicyclic system offers a unique combination of defined exit vectors , enhanced metabolic stability , and increased aqueous solubility .
This guide provides a technical deep-dive into the conformational landscape of the 3-azabicyclo[3.1.1]heptane system, comparing its performance against standard medicinal chemistry scaffolds. It is designed to empower researchers to rationally deploy this motif to modulate physicochemical properties (LogD, pKa) and optimize target engagement.
Part 1: The Conformational Landscape
Structural Geometry and Rigidity
The 3-azabicyclo[3.1.1]heptane system consists of a cyclobutane ring bridged by a nitrogen-containing methylene unit. This creates a highly constrained "Y-shaped" bicyclic framework. Unlike piperidine, which undergoes rapid chair-chair inversion (ΔG‡ ~10 kcal/mol), the 3-azabicyclo[3.1.1]heptane core is conformationally locked due to the bridgehead carbons (C1 and C5).
-
Pucker & Strain: The cyclobutane ring adopts a puckered conformation to relieve torsional strain, forcing the nitrogen bridge into a specific orientation relative to the C3 substituent.
-
Vector Alignment: The key feature for drug design is the Exit Vector Parameter (EVP) . The angle and distance between the bridgehead carbons and the C3 substituent allow this scaffold to mimic meta-substituted benzenes or pyridines with high fidelity, but with the physicochemical benefits of a saturated system.
Cis vs. Trans: Orthogonal Conformational Space
A critical insight for medicinal chemists is the stereochemical dependence of the ring's mimicry. Recent crystallographic and computational studies (Enamine, 2023-2024) have established two distinct conformational profiles based on the C3-substitution pattern:
-
Cis-Isomers (Endo): The substituent at C3 is cis to the methine bridge. This conformer mimics a distorted Chair-like piperidine. It is often the thermodynamic product and aligns well with targets requiring a compact, curved topology.
-
Trans-Isomers (Exo): The substituent at C3 is trans to the bridge. This forces the system into a Boat-like mimic. This is a rare conformational space for piperidines (which avoid the boat form due to high energy) but is stable in the 3.1.1 system. This allows access to "orthogonal" chemical space unavailable to standard piperidine analogs.
Visualization of Conformational Pathways
The following diagram illustrates the structural relationship and the "locked" nature of these conformers compared to the flexible piperidine.
Figure 1: Conformational mapping showing how the 3-azabicyclo[3.1.1]heptane scaffold stabilizes specific geometries that mimic both the ground-state (chair) and high-energy (boat) forms of piperidine.[2][3][4]
Part 2: Comparative Performance Guide
This section objectively compares the 3-azabicyclo[3.1.1]heptane scaffold against common alternatives. Data is synthesized from recent bioisosteric replacement studies (e.g., Rupatadine analogs).
Table 1: Physicochemical Profile Comparison
| Feature | Piperidine | Pyridine | 3-Azabicyclo[3.1.1]heptane | 3-Azabicyclo[3.1.0]hexane |
| Hybridization | sp³ (Saturated) | sp² (Aromatic) | sp³ (Saturated) | sp³ (Saturated) |
| Conformational Flexibility | High (Chair flip) | Rigid (Planar) | Rigid (Bridged) | Rigid (Fused) |
| Basicity (pKa) | ~10-11 | ~5.2 | ~9.5 - 10.5 | ~8.5 - 9.5 |
| Lipophilicity (LogD) | Moderate | High | Low (Reduced) | Low |
| Solubility | Good | Poor | Excellent (>10x vs Pyridine) | Good |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | Enhanced (Bridgehead protection) | Good |
| Exit Vector Angle | ~180° (C1-C4) | ~120° (C3-C5) | ~120° (Mimics meta-subst.) | ~140° |
Key Mechanistic Insights
-
Solubility Boost: In the case of Rupatadine, replacing the pyridine ring with the 3-azabicyclo[3.1.1]heptane core increased aqueous solubility by over 10-fold (29 µM → 365 µM). This is attributed to the disruption of planar π-stacking interactions and the increased fraction of ionized amine at physiological pH.
-
Basicity Modulation: The bridgehead carbons exert an inductive effect, but the amine remains highly basic (pKa ~9-10), unlike the pyridine it often replaces. This ensures high ionization at pH 7.4, which aids solubility but may require permeability optimization.
-
Metabolic Blocking: The bridgehead positions (C1/C5) are tertiary carbons, which are sterically hindered and less prone to CYP450-mediated oxidation compared to the alpha-carbons of simple piperidines.
Part 3: Experimental & Computational Protocols
To validate the conformation and utility of this scaffold in your specific lead series, follow these self-validating protocols.
Protocol A: Computational Conformational Search (DFT)
Objective: To predict the preferred low-energy conformer and energy barriers for your specific derivative.
-
Input Generation: Generate 3D structures for both cis and trans isomers of your 3-substituted 3-azabicyclo[3.1.1]heptane.
-
Conformational Sampling:
-
Use a force field (e.g., OPLS4 or MMFF94) for initial Monte Carlo stochastic search.
-
Crucial Step: Manually inspect for "boat" vs "chair" starting geometries to ensure the sampling algorithm doesn't miss high-energy local minima.
-
-
DFT Optimization:
-
Optimize geometries using B3LYP/6-31G(d) or ωB97X-D/def2-SVP (better for dispersion).
-
Calculate vibrational frequencies to confirm true minima (no imaginary frequencies).
-
-
Energy Comparison: Calculate
between cis and trans isomers.-
Interpretation: If
kcal/mol, the population will be >98% single conformer at RT.
-
Protocol B: NMR Validation of Geometry
Objective: To experimentally verify the "Chair" vs "Boat" mimicry in solution.
-
Sample Preparation: Dissolve 5-10 mg of compound in CDCl₃ or DMSO-d₆.
-
NOESY/ROESY Experiment:
-
Target Interaction: Look for NOE correlations between the C3-proton and the Bridgehead protons (H1/H5) or the Bridge methylene protons (H6/H7).
-
Cis-Isomer (Chair-like): Strong NOE between C3-H and the endo protons of the bridge.
-
Trans-Isomer (Boat-like): Strong NOE between C3-H and the exo protons or lack of NOE to the bridge, depending on substituent bulk.
-
-
J-Coupling Analysis:
-
Analyze
coupling constants. -
The rigid bicyclic framework results in distinct Karplus angles. Compare experimental
values with DFT-predicted values.
-
Workflow Visualization
Figure 2: Integrated computational and experimental workflow for validating the conformational preference of 3-azabicyclo[3.1.1]heptane derivatives.
References
-
Dibchak, D., et al. (2023).[5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Morvan, J., et al. (2024).[6] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.[6][7] [Link]
-
Lysenko, V., et al. (2023).[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[6][7] [Link]
-
Levterov, V. V., et al. (2018). Synthesis and Properties of 3-Azabicyclo[3.1.1]heptane Derivatives. European Journal of Organic Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl proper disposal procedures
Disposal Protocol: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl
This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 1628783-92-5). As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring laboratory safety and regulatory compliance. The protocols herein are built on principles of risk mitigation, chemical compatibility, and established hazardous waste management standards.
Core Principles: Hazard Assessment and Risk Mitigation
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl is an organic, bicyclic amino acid hydrochloride salt.[1][2] While specific toxicity data is limited, its chemical structure and the presence of the hydrochloride salt dictate a cautious approach. The primary hazards are associated with its acidic nature and potential for irritation.[2][3]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Rationale & Required PPE |
| Skin & Eye Irritation | As a solid powder and acidic compound, it is expected to cause skin and serious eye irritation upon contact.[3][4][5] | Direct contact must be avoided. Required PPE: Nitrile gloves, a properly fitted lab coat, and chemical splash goggles are mandatory.[5] |
| Respiratory Irritation | Inhalation of the fine powder may cause respiratory tract irritation.[3][4] | Handling of the solid material, especially when weighing or transferring, should be performed in a well-ventilated area or, ideally, within a certified chemical fume hood to minimize aerosolization.[4][6] |
| Acidic Nature | The hydrochloride salt renders aqueous solutions acidic. This poses a corrosivity risk to certain materials and can cause chemical burns.[7][8] | All handling and disposal steps must account for its acidity. Neutralization may be required as a pre-treatment step for aqueous waste streams.[6][8] |
Disposal Workflow: A Step-by-Step Guide
The proper disposal route depends on the form of the waste. The following diagram outlines the decision-making process for managing various waste streams containing this compound.
Caption: Disposal workflow for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl.
Detailed Protocols
This is the primary disposal method for the pure chemical. The objective is secure containment and segregation.
-
Preparation: Ensure all required PPE is worn.
-
Container Selection: Select a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.[9][10] The container must be clean, dry, and in good condition. Liquid waste containers should only be filled to 70-80% of their capacity.[11]
-
Transfer: Carefully transfer the solid waste into the selected container. Minimize the generation of dust by avoiding dropping the material from a height.[4]
-
Segregation: Do not mix this waste with other chemicals, particularly bases or strong oxidizing agents.[7]
-
Labeling: Securely close the container and affix a properly completed hazardous waste tag as required by your institution. Clearly list "3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride" and its CAS number (1628783-92-5).
-
Storage and Disposal: Place the sealed container in a designated satellite accumulation area with secondary containment.[7] Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or licensed waste contractor.[6][12]
This protocol applies to items with gross contamination, such as gloves, weigh paper, and paper towels used for minor cleanups.
-
Collection: Place all contaminated solid debris into a heavy-duty, clear polyethylene bag.
-
Packaging: Once full, seal the bag securely. Place this sealed bag inside a second polyethylene bag (double-bagging) to prevent leaks.[7][12]
-
Labeling and Disposal: Label the outer bag with a hazardous waste tag, listing the chemical contaminant. Store and dispose of the bag alongside your solid chemical waste as described in Protocol A.[12]
Discharging acidic or organic solutions down the drain is broadly prohibited and may be illegal.[11][12] This protocol details a pre-treatment neutralization step to render the aqueous waste less hazardous for collection. This procedure is NOT for preparing the waste for drain disposal.
-
Work Area: Perform this procedure in a certified chemical fume hood over a spill tray. Wear all required PPE.
-
Dilution (if necessary): For concentrated solutions, ensure they are already dilute. If you need to dilute, always add the acid solution slowly to water, never the other way around, to dissipate heat safely.[6][8]
-
Neutralization:
-
Place the beaker containing the acidic solution on a stir plate with a stir bar.
-
Slowly and carefully add a weak base, such as a 5-10% sodium bicarbonate (baking soda) solution.[7][8] Adding the base too quickly will cause vigorous foaming and potential overflow as carbon dioxide gas is generated.
-
Continue adding the base incrementally until all fizzing has stopped, indicating the acid has been consumed.[8]
-
-
pH Verification: Use a calibrated pH meter or pH paper to confirm the solution's pH is within a neutral range (typically 6.0-8.0).[8] Adjust with small amounts of acid or base if necessary.
-
Collection: Transfer the final, neutralized solution into a designated "Hazardous Aqueous Waste" container made of HDPE.
-
Labeling and Disposal: Label the container, specifying all original contents (including the now-neutralized 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid) and indicate that it has been neutralized. Arrange for EHS pickup.
Emergency Procedures: Spill Management
Accidents require immediate and correct action.
-
For Small Spills (<1 g of solid or <100 mL of dilute solution):
-
Alert personnel in the immediate area.[7]
-
If the spill involves the solid, avoid breathing vapors or dust.[7] Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.[4]
-
Carefully sweep up the absorbed material and place it into a sealed container for disposal via Protocol B.[5]
-
If the spill is a liquid, use absorbent pads to contain and soak up the material.
-
Clean the affected area, and dispose of all cleanup materials as hazardous waste.
-
-
For Large Spills (>1 g or >100 mL):
By adhering to these scientifically grounded and safety-focused procedures, you contribute to a secure research environment and ensure that chemical waste is managed in a compliant and responsible manner.
References
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Merced - Environmental Health and Safety. [Link]
-
Polyethylene Chemical Resistance Data. Braskem. [Link]
-
Chemical resistance of high and low density polyethylene. Cipax. [Link]
-
How to dispose of hydrochloric acid. Lab Alley. [Link]
-
Chemical Resistance Chart for LDPE (Low Density Polyethylene). MENDA. [Link]
-
SOP for Hydrochloric Acid. University of Washington - Environmental Health & Safety. [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT) - Environment, Health & Safety. [Link]
-
The Chemical Resistance of Polyethylene and Polypropylene Polyolefins. The Tensar Corporation. [Link]
-
Hazardous Chemical Waste Disposal. University of Toronto Scarborough - Environmental Health & Safety. [Link]
-
Polyethylene Chemical Resistance Chart. Houston Polytank. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1628783-92-5|3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. laballey.com [laballey.com]
- 9. braskem.com.br [braskem.com.br]
- 10. cipax.com [cipax.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
